VH032-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVZPHLQIBKHX-LVCYWYKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Faceted Mechanism of VH032-OH: A Technical Guide for Researchers
For Immediate Release
VH032-OH has emerged as a critical chemical tool in the field of targeted protein degradation and hypoxia research. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanism of action of this compound, providing quantitative data, and detailing key experimental protocols.
Core Mechanism of Action: A Tale of Two Functions
This compound, a hydroxylated derivative of the potent von Hippel-Lindau (VHL) ligand VH032, exhibits a dual mechanism of action, making it a versatile molecule in cellular biology and drug discovery. Its primary roles are:
-
A VHL E3 Ligase Ligand for PROTACs: this compound serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs). In this context, it functions as a molecular scaffold to recruit the VHL E3 ubiquitin ligase. When incorporated into a PROTAC, this compound binds to VHL, and a linker connects it to a ligand for a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] This technology allows for the targeted degradation of proteins that are otherwise difficult to inhibit.
-
An Inhibitor of the VHL/HIF-1α Interaction: Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent degradation. VH032 and its derivatives, including this compound, act as inhibitors of this protein-protein interaction.[2] By binding to VHL, this compound prevents the recognition of HIF-1α, leading to its stabilization and accumulation. This mimics a hypoxic response, inducing the transcription of hypoxia-related genes.
Quantitative Data Summary
The binding affinity and inhibitory activity of VH032 and its analogs are critical for their function. While specific quantitative data for this compound is emerging, data for the parent compound VH032 and the closely related VH032 phenol provide valuable insights.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | Kd | 185 nM | [2] |
| VH032 phenol | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | VHL | IC50 | 212.5 nM | [3] |
| VH032 phenol | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | VHL | Ki | 77.9 nM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
VH032-OH as a VHL Ligand for PROTACs: A Technical Guide
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery and development.[1] PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from within a cell by co-opting the body's own ubiquitin-proteasome system (UPS).[1][2] This innovative approach offers the potential to target proteins previously considered "undruggable" and to overcome resistance mechanisms associated with traditional small molecule inhibitors.[2][3]
A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[] This ubiquitination acts as a molecular tag, marking the POI for degradation by the 26S proteasome.[2]
The von Hippel-Lindau (VHL) protein is a well-characterized E3 ubiquitin ligase that has been successfully exploited in the design of PROTACs.[5] VHL is the substrate recognition component of the CRL2VHL E3 ligase complex and is broadly expressed across various tissues.[5][6] Small molecule ligands that bind to VHL can be incorporated into PROTACs to recruit this E3 ligase for the degradation of specific target proteins. One such ligand that has gained significant attention is VH032 and its hydroxylated derivative, VH032-OH. This guide provides an in-depth technical overview of this compound as a VHL ligand for the development of PROTACs.
This compound: A Potent VHL Ligand
VH032 is a potent and selective small molecule inhibitor of the VHL:HIF-1α interaction.[7][8] It is a derivative of the natural hydroxyproline (Hyp) residue of HIF-1α, which is critical for its interaction with VHL.[9] this compound is a derivative of VH032 that can be connected to a ligand for a target protein via a linker to create a PROTAC.[10] The hydroxyl group provides a convenient attachment point for the linker, facilitating the synthesis of a diverse range of PROTAC molecules.[11]
Physicochemical Properties of VH032 and this compound
| Property | VH032 | This compound |
| Molecular Formula | C24H32N4O4S | C24H32N4O5S |
| Molecular Weight | 472.60 g/mol [8] | 488.60 g/mol [10] |
| CAS Number | 1448188-62-2[7][8] | 2244684-42-0[10] |
| Appearance | White to off-white solid[8] | White to light yellow solid[10] |
| Storage | Powder: -20°C for 3 years[12] | -20°C, stored under nitrogen[10] |
| Solubility (in DMSO) | 100 mg/mL (211.60 mM)[8] | 50 mg/mL (102.33 mM)[10] |
Quantitative Data: Binding Affinity and Potency
The binding affinity of VHL ligands is a critical parameter for the design of effective PROTACs. Several biophysical techniques, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), are employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of these ligands.
| Compound | Assay | Binding Affinity to VHL | Reference |
| VH032 | - | Kd: 185 nM | [7][13] |
| VH032 derivative (MZ1) | SPR | Kd: 29 nM | [14] |
| VH032 derivative (MZ1) | ITC | Kd: 66 nM | [14] |
| BODIPY FL VH032 | TR-FRET | IC50: 44.31 nM | [9] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Evaluating this compound-based PROTACs
The development and characterization of a novel PROTAC is a multi-step process that involves synthesis, biochemical and biophysical evaluation, and cellular assessment of target protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a this compound-based PROTAC) for the VHL E3 ligase complex.[15]
Materials:
-
HTRF Human VHL Binding Kit (containing VHL-Red Ligand, 6His-tagged human VHL protein complex, and anti-6His Europium Cryptate-labeled antibody)[15]
-
Test compounds (PROTACs or other VHL ligands)
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer at a concentration 10-fold higher than the desired final concentration.
-
Dispensing: Dispense 2 µL of each compound dilution or standard into the wells of the 384-well plate.[15]
-
VHL Complex Addition: Add 10 µL of the 6His-tagged VHL protein complex to each well.[15]
-
HTRF Reagent Addition: Prepare a mixture of the VHL-Red Ligand and the anti-6His Europium Cryptate antibody. Add 8 µL of this mixture to each well.[15]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the compound concentration to determine the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is a technique used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.[16]
Materials:
-
Cell line expressing the protein of interest (e.g., MCF-7 for ERα-positive breast cancer)[16]
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI[16]
-
Non-denaturing cell lysis buffer[16]
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL antibody)[16]
-
Primary antibody for Western blot detection (e.g., Mouse anti-POI antibody)
-
Protein A/G agarose or magnetic beads[16]
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 for a specified time.
-
Cell Lysis: Lyse the cells with non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-VHL antibody overnight at 4°C.[16]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[16]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the captured proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the POI to confirm its co-immunoprecipitation with VHL.
Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[18]
Materials:
-
Cell line expressing the POI
-
This compound-based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies[18]
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescent substrate (ECL)[18]
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).[18]
-
Cell Lysis: Prepare protein extracts by lysing the cells.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.[18]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Conclusion
This compound has established itself as a valuable and versatile VHL ligand for the development of PROTACs. Its well-characterized binding to VHL, coupled with a convenient point for linker attachment, has enabled the creation of a wide array of PROTACs targeting various proteins for degradation. The methodologies outlined in this guide provide a framework for the design, synthesis, and evaluation of novel this compound-based PROTACs, paving the way for the development of new therapeutics for a range of diseases, including cancer.[2][19] As research in the field of targeted protein degradation continues to advance, the strategic utilization of VHL ligands like this compound will undoubtedly play a pivotal role in expanding the druggable proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protac Technology in Cancer Drug Development– A Review [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Technology as a New Tool for Modern Pharmacotherapy [mdpi.com]
An In-depth Technical Guide to VH032-OH: Structure, Properties, and Applications
Introduction
VH032-OH is a synthetic small molecule and a functionalized derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1] It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins.[1] this compound incorporates a terminal hydroxyl group, which provides a convenient attachment point for linkers, enabling its conjugation to a ligand that binds a target protein of interest.[2] This guide provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers and professionals in drug discovery and chemical biology.
Structure and Physicochemical Properties
This compound is structurally derived from the well-characterized VHL inhibitor VH032. The core scaffold is designed to mimic the hydroxyproline (Hyp) residue of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which is critical for its recognition by VHL.[3] The terminal hydroxyl group is positioned on the solvent-exposed region of the molecule when bound to VHL, allowing for the attachment of a linker without significantly disrupting the key binding interactions.[2]
Chemical Structure
-
IUPAC Name: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide with a terminal hydroxyl modification for linking. The precise IUPAC name for the specific "OH" variant can vary based on the attachment point, but it is functionally a derivative of VH032 designed for conjugation.
-
Parent Compound: VH032
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its parent compound, VH032.
| Property | Value (this compound) | Value (VH032 - Parent Compound) |
| Molecular Formula | C₂₄H₃₂N₄O₅S | C₂₄H₃₂N₄O₄S |
| Molecular Weight | 488.60 g/mol | 472.60 g/mol |
| CAS Number | 2244684-42-0 | 1448188-62-2 |
| Appearance | Powder | Solid |
| Purity | ≥95% - 99.43% | ≥98% - 99.72% |
| Storage Temperature | 2-8°C (short-term), -20°C to -80°C (long-term) | -20°C |
Mechanism of Action
Role as a VHL Ligand in PROTACs
This compound's primary function is to act as the VHL-recruiting moiety within a PROTAC molecule.[1] PROTACs are heterobifunctional molecules that consist of three components: a ligand for an E3 ubiquitin ligase (like this compound for VHL), a ligand for a target protein (Protein of Interest, POI), and a chemical linker connecting the two.[4]
By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process catalyzed by the VHL E3 ligase.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell.[7]
Inhibition of the VHL/HIF-1α Interaction
The parent molecule, VH032, is a potent inhibitor of the protein-protein interaction between VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-1α.[8][9] Under normal oxygen conditions (normoxia), prolyl hydroxylase (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[10] This post-translational modification allows VHL to recognize, bind, and ubiquitinate HIF-1α, leading to its proteasomal degradation.[11]
By binding to the same pocket on VHL that recognizes hydroxylated HIF-1α, VH032 competitively blocks this interaction.[9] This prevents the degradation of HIF-1α, causing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes (e.g., VEGF, GLUT1, PHD2).[9][12] While this compound is designed for PROTACs, its inherent ability to bind VHL means it can also stabilize HIF-1α.[7]
Quantitative Data
The binding affinity of this compound itself is not widely reported, as it is primarily a synthetic intermediate. However, the affinity of the parent compound VH032 is well-established and serves as a reliable benchmark, given that the hydroxyl modification is placed at a linker-tolerant site.
Binding Affinity
| Compound | Assay Type | Target | Value | Reference(s) |
| VH032 (Parent) | (various) | VHL | K_d_ = 185 nM | [8][9][13] |
| BODIPY FL VH032 | TR-FRET | GST-VCB | K_d_ = 3.01 nM | [3] |
| VH032 | TR-FRET | VCB Complex | K_i_ = 33.4 nM | [14] |
| MZ1 (VH032-PROTAC) | TR-FRET | VCB Complex | K_i_ = 6.3 nM | [14] |
Solubility
| Compound | Formulation | Solubility | Reference(s) |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | [1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | [1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) | [1] |
| VH032 | DMSO | 100 mM (47.26 mg/mL) | [9] |
| VH032 | Ethanol | 100 mM (47.26 mg/mL) | [9] |
Experimental Protocols
The following protocols are based on methodologies described in the literature for VH032 and its derivatives.
In Vivo Formulation Preparation
This protocol is intended for preparing this compound for administration in animal studies.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing the co-solvents. For example, for a PEG300-based vehicle, combine 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Final Formulation: Add the DMSO stock solution to the vehicle to achieve the final desired concentration. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline," add 1 part DMSO stock to 9 parts of a pre-mixture of the other co-solvents.[1]
-
Solubilization: Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Administration: It is recommended to prepare the working solution freshly on the day of use for in vivo experiments.[1]
Synthesis of VH032 from VH032-amine Precursor
This protocol describes the final acetylation step to produce the parent compound VH032, a method that can be adapted for other acylations.[14]
-
Reactants: Dissolve the VH032-amine precursor (1 equivalent) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
Acetylation: Add acetic anhydride (Ac₂O) to the solution.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Purification: Upon completion, purify the crude product using a suitable method such as preparative HPLC to yield the final VH032 compound.[14]
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Binding Assay
This protocol provides a framework for determining the binding affinity of VHL ligands using a fluorescent VH032 probe.[3]
-
Assay Components:
-
Protein: Glutathione S-transferase-tagged VCB complex (GST-VCB).
-
Donor: Terbium (Tb)-labeled anti-GST antibody.
-
Acceptor: A fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[3]
-
Competitor: The unlabeled VHL ligand to be tested (e.g., this compound).
-
-
Procedure: a. In a 384-well assay plate, incubate a fixed concentration of GST-VCB (e.g., 2 nM) with a fixed concentration of Tb-anti-GST antibody (e.g., 2 nM).[3] b. Add serial dilutions of the competitor compound (this compound). c. Add a fixed concentration of the fluorescent probe (BODIPY FL VH032). d. Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.[3]
-
Detection: Measure the TR-FRET signal on a plate reader. Excitation of the Terbium donor results in energy transfer to the BODIPY acceptor when they are in close proximity (i.e., when the probe is bound to the VCB complex).
-
Data Analysis: The competitor compound will displace the fluorescent probe, leading to a decrease in the FRET signal. Plot the signal versus the competitor concentration to generate a dose-response curve and calculate the IC₅₀, which can then be converted to a binding affinity constant (K_i_).[14]
Conclusion
This compound is an indispensable chemical tool for the development of VHL-based PROTACs. Its structure is rationally designed to engage the VHL E3 ligase with high affinity while providing a versatile chemical handle for linker attachment. A thorough understanding of its properties, mechanism of action, and associated experimental methodologies is critical for its effective application in targeted protein degradation, a field with immense potential for therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 10. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Understanding the Binding Affinity of VH032-OH to VHL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of VH032-OH to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 and its derivatives are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system. A comprehensive understanding of the interaction between the VHL ligand and the E3 ligase is paramount for the rational design and optimization of these novel therapeutics. This document outlines quantitative binding data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.
Quantitative Binding Affinity Data
The binding affinity of VHL ligands is determined using various biophysical assays. While direct Kd values for this compound are not always explicitly reported, data for the closely related parent compound VH032 and for "VH032 phenol" (an alternative name for this compound) provide strong quantitative insights. The following table summarizes key binding parameters for VH032 and its derivatives to the VHL complex.
| Compound/Ligand | Assay Type | Parameter | Value (nM) | Notes |
| VH032 | Not Specified | Kd | 185 | A potent, selective VHL ligand that disrupts the VHL:HIF-1α interaction.[1] |
| VH032 phenol (this compound) | TR-FRET | IC50 | 34.0 | Measured in a competitive binding assay using a fluorescent probe. |
| VH032 phenol (this compound) | TR-FRET | Ki | 14.6 | Calculated from the IC50 value, representing the binding affinity of the unlabeled ligand.[2] |
| VH032 phenol (this compound) | Fluorescence Polarization (FP) | IC50 | 212.5 | Measured in a competitive binding assay.[2] |
| VH032 phenol (this compound) | Fluorescence Polarization (FP) | Ki | 77.9 | Calculated from the IC50 value in the FP assay.[2] |
| BODIPY FL VH032 | TR-FRET | Kd | 3.01 | A high-affinity fluorescent probe derived from VH032 used for assay development.[3] |
| BODIPY FL VH032 | Fluorescence Polarization (FP) | Kd | 100.8 | The affinity of the fluorescent probe itself as determined by FP.[2] |
Experimental Protocols
The determination of binding affinity for ligands like this compound relies on precise and robust experimental methodologies. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are commonly employed for their sensitivity and suitability for high-throughput screening.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a competitive binding assay that measures the disruption of proximity between a donor and acceptor fluorophore. In the context of VHL, a terbium-labeled antibody (donor) binds to a tagged VHL protein complex (e.g., GST-VCB), and a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032, the acceptor) binds to the VHL protein. When in close proximity, excitation of the donor causes energy transfer to the acceptor, which then emits light. A test compound like this compound competes with the fluorescent probe for binding to VHL, causing a decrease in the FRET signal in a dose-dependent manner.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100). Dilute the GST-tagged VHL-ElonginB-ElonginC (VCB) complex, Terbium-labeled anti-GST antibody (donor), and BODIPY FL VH032 probe (acceptor) to their final working concentrations.
-
Compound Dispensing: Using an acoustic liquid handler, dispense serial dilutions of the test compound (e.g., this compound) into a low-volume 384-well assay plate. Include controls for no inhibition (DMSO) and maximum inhibition.
-
Protein & Probe Addition: Add a mixture of the GST-VCB complex and the Tb-anti-GST antibody to the wells. Subsequently, add the BODIPY FL VH032 probe.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.[3]
-
Signal Reading: Measure the TR-FRET signal on a compatible plate reader, recording emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP assays measure the change in the tumbling rate of a fluorescent molecule upon binding to a larger protein. A small, fluorescently labeled ligand (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger VHL protein complex, its tumbling slows significantly, leading to an increase in fluorescence polarization. Unlabeled competitor ligands like this compound will displace the fluorescent probe, causing a decrease in polarization.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of the test compound in a suitable microplate.
-
Reaction Setup: Add the purified VHL protein complex (e.g., GST-VCB) to the wells containing the test compound.
-
Probe Addition: Add the fluorescent probe (e.g., BDY FL VH032) to all wells at a fixed concentration.
-
Incubation: Incubate the plate at room temperature, protected from light, for 60-90 minutes to allow the binding to reach equilibrium.[3]
-
Signal Reading: Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The decrease in polarization is plotted against the log of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a competitive binding assay.
Caption: The VHL-HIF-1α signaling pathway and its inhibition.
VHL Signaling and Mechanism of Action
The von Hippel-Lindau protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex.[4][5] This complex's primary role in cellular oxygen sensing is to target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for destruction.[4][6]
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[4] This modification creates a high-affinity binding site for VHL.[7] Upon binding, the VHL complex poly-ubiquitinates HIF-1α, marking it for rapid degradation by the 26S proteasome.[5][6] This keeps HIF-1α levels low, preventing the activation of hypoxia-related genes.
This compound and related molecules are designed to mimic the hydroxylated proline motif of HIF-1α.[2] By competitively binding to the same pocket on VHL, this compound prevents VHL from recognizing and binding to the actual HIF-1α substrate.[1] This inhibition disrupts the degradation cascade, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in processes like angiogenesis and erythropoiesis. This mechanism is the foundation for using VHL ligands in PROTACs to degrade other target proteins and as standalone agents to treat conditions like anemia.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The von Hippel-Lindau tumor suppressor, hypoxia-inducible factor-1 (HIF-1) degradation, and cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of VH032-OH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for destruction. This technical guide provides an in-depth exploration of VH032-OH, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its function in the design and application of PROTACs for targeted protein degradation.
Core Concept: The PROTAC Mechanism and the Role of this compound
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a high-affinity ligand for the VHL E3 ligase.
The mechanism of action for a this compound-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. The this compound moiety specifically engages with the substrate recognition pocket of VHL.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.
The choice of the E3 ligase ligand is crucial for the efficacy and selectivity of the PROTAC. VH032, and its hydroxylated derivative this compound, are widely used due to their well-characterized interaction with VHL and favorable physicochemical properties for incorporation into PROTACs.
Quantitative Data on VHL Ligands and PROTAC Performance
The following tables summarize key quantitative parameters for VHL ligands and representative PROTACs. It is important to note that the binding affinity of this compound to VHL has not been explicitly reported in the literature. However, based on data for the parent compound VH032 and other hydroxylated analogs, it is expected to have a strong binding affinity.
| Ligand | Target | Binding Affinity (Kd) to VHL | Reference |
| VH032 | VHL E3 Ligase | 185 nM | [1] |
| BODIPY FL VH032 | VHL E3 Ligase | ~3.0 nM |
Table 1: Binding Affinities of VHL Ligands. The binding affinity (Kd) is a measure of the strength of the interaction between the ligand and the E3 ligase. A lower Kd value indicates a stronger binding affinity.
| PROTAC | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line | Reference |
| ERD-308 | Estrogen Receptor α | VH032 | 0.17 nM | >90% | MCF-7 | [2] |
| Representative EGFR PROTAC | EGFR L858R | VH032 | 3.3 nM | >90% | H3255 | [2] |
Table 2: Degradation Performance of VH032-Based PROTACs. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable. These values are key indicators of a PROTAC's potency and efficacy.
Signaling and Experimental Workflow Diagrams
VHL-Mediated Targeted Protein Degradation Pathway
Caption: VHL-PROTAC signaling pathway.
Experimental Workflow for Characterizing a this compound-Based PROTAC
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize a this compound-based PROTAC.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the Target-PROTAC-VHL ternary complex in vitro.
Materials:
-
Purified, tagged (e.g., GST-tag) VHL-ElonginB-ElonginC (VBC) complex
-
Purified, tagged (e.g., His-tag) target protein
-
This compound-based PROTAC
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)
-
Fluorescently labeled (e.g., Alexa Fluor 488) anti-His antibody (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the this compound-based PROTAC in assay buffer.
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
PROTAC dilution or vehicle control (e.g., DMSO)
-
A mixture of the tagged VBC complex and the Tb-conjugated anti-GST antibody.
-
A mixture of the tagged target protein and the fluorescently labeled anti-His antibody.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for Terbium) and 665 nm (for the acceptor fluorophore).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibody against the target protein
-
Antibody against ubiquitin
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction includes:
-
Ubiquitination buffer
-
E1 enzyme
-
E2 enzyme
-
VBC complex
-
Target protein
-
Ubiquitin
-
ATP
-
This compound-based PROTAC or vehicle control.
-
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using primary antibodies against the target protein and ubiquitin to detect the formation of higher molecular weight, polyubiquitinated forms of the target protein.
Cellular Protein Degradation Assay (Western Blot)
This assay determines the ability of the this compound-based PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of the this compound-based PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein to assess its levels.
-
Probe the same blot with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be calculated.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that hijack the VHL E3 ligase for targeted protein degradation. Its favorable binding characteristics and established use in PROTAC design make it a cornerstone for researchers in the field. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for the design, synthesis, and evaluation of novel this compound-based PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the function and application of key components like this compound will be essential for the successful development of this promising new class of therapeutics.
References
basic principles of using VH032-OH in cancer research
An In-depth Technical Guide to the Core Principles of Using VH032-OH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized chemical tool primarily utilized in cancer research as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its core function is to serve as a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are advanced, heterobifunctional molecules engineered to eliminate specific disease-causing proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4][5] This guide details the fundamental principles of this compound, its mechanism of action within PROTACs, and key experimental considerations for its application in a research setting.
Core Principle 1: Hijacking the VHL E3 Ligase
The primary role of this compound is to bind to the VHL protein, which is the substrate-recognition component of the CRL2VHL E3 ubiquitin ligase complex.[6][7] E3 ligases are central to the UPS, responsible for identifying specific proteins to be tagged with ubiquitin for subsequent degradation by the proteasome.[4][7]
The parent compound, VH032, was originally developed as an inhibitor of the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-α).[3][8][9] Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated form of HIF-α, leading to its ubiquitination and degradation.[7] By blocking this interaction, VH032 can stabilize HIF-α and activate the hypoxic response.[9][10]
In the context of PROTACs, this potent binding capability is repurposed. Instead of inhibiting VHL's natural function, this compound acts as an "anchor," bringing the entire VHL E3 ligase complex into close proximity with a specific cancer-related protein of interest (POI) that is otherwise not a natural target of VHL.[3][5]
Core Principle 2: The PROTAC Mechanism of Action
A PROTAC molecule has three parts: a "warhead" that binds the POI, a linker, and an E3 ligase ligand—in this case, this compound.[5][11] The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the VHL E3 ligase.[12][13]
Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the surface of the POI. This polyubiquitination serves as a molecular flag, signaling the proteasome to degrade the tagged protein.[4] The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[11]
A critical design consideration is the "exit vector," or the point on the VHL ligand where the linker is attached.[5][14] While this compound has been used in functional PROTACs, one study noted that attaching a linker to the central phenolic hydroxyl group of this compound was not effective for degrading certain kinase targets, highlighting that the attachment site's geometry is crucial for successful ternary complex formation and subsequent degradation.[5]
Quantitative Data and Physicochemical Properties
Precise quantitative data for this compound is often contextualized by its parent compound, VH032, which provides the core binding pharmacophore.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| VH032 | C₂₄H₃₂N₄O₄S | 472.60 | 1448188-62-2 |
| This compound | C₂₄H₃₂N₄O₅S | 488.60 | 2244684-42-0 |
Source:[3]
Table 2: Binding Affinity and Storage
| Parameter | Value | Notes |
|---|---|---|
| VH032 Kd for VHL | 185 nM | Dissociation constant, indicating high binding affinity.[3][8][9][15] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | Recommended for maintaining compound integrity.[1] |
Experimental Protocols
Protocol 1: General Workflow for Assessing PROTAC Activity
This workflow outlines the standard procedure to determine if a this compound-based PROTAC successfully degrades its intended target in a cellular context.
Detailed Steps:
-
Cell Seeding: Plate the chosen cancer cell line at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the this compound-based PROTAC across a range of concentrations (e.g., 1 nM to 10 µM) for various durations (e.g., 2 to 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI, VHL, and a loading control (e.g., GAPDH, β-actin). A reduction in the POI band intensity relative to the loading control indicates degradation.
Protocol 2: Mechanistic Validation Assays
To confirm that the observed protein loss is due to the intended PROTAC mechanism, several control experiments are essential.[5]
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of the incubation period. If degradation is proteasome-dependent, the POI levels should be "rescued" or restored compared to treatment with the PROTAC alone.[5]
-
Neddylation Inhibition: The activity of Cullin-RING E3 ligases like VHL depends on neddylation. Co-treatment with a neddylation inhibitor (e.g., 1 µM MLN4924) should also prevent degradation.[5]
-
Competition Assay: Co-treat with an excess of the free "warhead" ligand (that binds the POI) or free VH032. This should prevent ternary complex formation and block degradation, confirming that both ends of the PROTAC are required.[16]
-
Transcriptional Analysis: To ensure the protein loss is not due to decreased gene expression, measure the mRNA level of the POI using RT-qPCR. For a true degrader, mRNA levels should remain unchanged.[16]
Conclusion
This compound is a valuable chemical tool for cancer research, serving as a well-characterized recruiting ligand for the VHL E3 ligase. Its integration into PROTACs enables the targeted degradation of oncoproteins that may be difficult to inhibit with traditional small molecules. For drug development professionals and scientists, successful application requires a deep understanding of the PROTAC mechanism, careful consideration of linkerology and attachment points, and rigorous experimental validation to confirm the intended mode of action.[5][17] By leveraging these principles, this compound can be effectively used to explore new therapeutic strategies in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Degradation and PROTACs [promega.jp]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. VH032 - Immunomart [immunomart.com]
- 9. selleckchem.com [selleckchem.com]
- 10. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
VH032-OH: A Potent Inhibitor of the VHL/HIF-1α Interaction - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α) are critical players in the cellular response to oxygen levels. Under normoxic conditions, VHL targets the α-subunit of HIF-1 for proteasomal degradation, preventing the activation of hypoxia-responsive genes. The dysregulation of this pathway is implicated in various pathologies, including cancer. VH032-OH is a synthetic ligand of VHL that potently inhibits the VHL/HIF-1α protein-protein interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the VHL/HIF-1α Signaling Pathway
Under normal oxygen concentrations (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for the von Hippel-Lindau protein (VHL), the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1][2] Upon binding, VHL mediates the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[1]
In hypoxic conditions, PHDs are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and does not bind to VHL, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[3][4]
This compound: Mechanism of Action
This compound is a derivative of VH032, a potent and selective small molecule ligand for VHL.[5][6] It is designed to mimic the hydroxylated proline residue of HIF-1α, thereby competitively binding to the substrate-binding pocket of VHL.[7] By occupying this site, this compound directly blocks the interaction between VHL and hydroxylated HIF-1α. This inhibition prevents the ubiquitination and subsequent degradation of HIF-1α, even under normoxic conditions. The stabilization of HIF-1α leads to the activation of the hypoxic response pathway.[5] VH032 and its derivatives are widely utilized as the VHL-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins.[6][8]
Quantitative Data
The following table summarizes the key quantitative data for VH032 and its derivatives as inhibitors of the VHL/HIF-1α interaction.
| Compound | Assay Type | Target | Value | Cell Line | Reference |
| VH032 | Dissociation Constant (Kd) | VHL | 185 nM | N/A | [5][9] |
| VH032 | IC50 (Cell Viability) - 24h | U87MG | 59.2 µM | U87MG | [10] |
| VH032 | IC50 (Cell Viability) - 24h | U251 | 85.07 µM | U251 | [10] |
| VH298 | Dissociation Constant (Kd) | VHL | 80 nM | N/A | [11] |
| BODIPY FL VH032 | Dissociation Constant (Kd) | VCB Complex | 3.01 nM | N/A | [12] |
| VH032 | Inhibition Constant (Ki) | VCB Complex | 33.4 nM | N/A | [13] |
| VH298 | Inhibition Constant (Ki) | VCB Complex | 18.9 nM | N/A | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro VHL Binding Assay (Fluorescence Polarization)
This protocol describes a method to measure the binding affinity of this compound to the VHL protein complex (VCB: VHL, Elongin B, and Elongin C) using fluorescence polarization (FP). The assay is based on the displacement of a fluorescently labeled HIF-1α peptide or a fluorescently labeled VHL ligand from the VCB complex by the inhibitor.
Materials:
-
Purified VCB complex (VHL, Elongin B, Elongin C)
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD) or fluorescent VHL ligand (e.g., BODIPY FL VH032)[6][12]
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% BSA, 1 mM DTT)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.[3] Prepare working solutions of the VCB complex and the fluorescent probe in the assay buffer.
-
Serial Dilution: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for the competition assay.
-
Assay Plate Preparation: Add a fixed concentration of the VCB complex and the fluorescent probe to each well of the 384-well plate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Include controls with only the fluorescent probe (minimum polarization) and the fluorescent probe with the VCB complex (maximum polarization).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[10]
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α stabilization in cultured cells treated with this compound using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, U87MG)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4-24 hours). A positive control, such as treatment with a hypoxia-mimicking agent (e.g., CoCl2) or incubation in a hypoxic chamber (1% O2), should be included.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
Analysis of HIF-1α Target Gene Expression (qRT-PCR)
This protocol describes how to measure the mRNA levels of HIF-1α target genes (e.g., VEGF, CA9, GLUT1) in cells treated with this compound using quantitative real-time PCR (qRT-PCR).[14]
Materials:
-
Treated cell samples from the cellular stabilization assay
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in the this compound-treated samples compared to the control samples, normalized to the housekeeping gene.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cell line of interest (e.g., U87MG, U251)[10]
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).[15]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[16]
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of the this compound concentration. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a valuable chemical tool for studying the VHL/HIF-1α signaling pathway. Its ability to potently and selectively inhibit this protein-protein interaction allows for the stabilization of HIF-1α and the subsequent activation of the hypoxic response. This technical guide provides a comprehensive resource for researchers, summarizing key quantitative data and detailing essential experimental protocols for the characterization of this compound and similar inhibitors. The provided diagrams offer a clear visualization of the underlying biological processes and experimental workflows, facilitating a deeper understanding of this important area of research and drug development.
References
- 1. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. revvity.com [revvity.com]
- 13. VHL protein‐interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF‐1α | EMBO Reports [link.springer.com]
- 14. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]
The Cellular Effects of VH032-OH Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-OH is a synthetic, cell-permeable small molecule that functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a hydroxylated derivative of the well-characterized VHL inhibitor, VH032. While this compound is structurally similar to VH032 and is anticipated to exhibit comparable effects on the hypoxia-inducible factor (HIF) signaling pathway, its primary utility in research and drug development lies in its role as a versatile anchor for the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the known cellular effects of VH032-based compounds, with a specific focus on the implications for this compound treatment, and details its application in targeted protein degradation.
Core Mechanism of Action: VHL Inhibition and HIF-1α Stabilization
Under normal oxygen conditions (normoxia), the alpha subunit of the HIF-1 transcription factor (HIF-1α) is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. This process keeps HIF-1α levels low.
VH032 and its derivatives, including this compound, are designed to mimic the hydroxylated HIF-1α, thereby competitively binding to VHL.[1][2] This binding event physically blocks the interaction between VHL and hydroxylated HIF-1α, preventing its degradation. As a result, HIF-1α accumulates in the cell, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in the cellular response to hypoxia.[1][3]
Interestingly, studies on the related compound VH032 have revealed that its binding to VHL not only inhibits HIF-1α degradation but also leads to an increase in the intracellular levels of the VHL protein itself.[1] This is attributed to the stabilization of VHL isoforms and is a post-translational effect, as no corresponding increase in VHL mRNA has been observed.[1] Prolonged treatment with VHL inhibitors has been shown to result in a subsequent reduction of HIF-1α levels, suggesting a complex feedback mechanism.[1]
Quantitative Data on VHL Ligand Activity
While specific quantitative data for this compound's direct cellular effects are limited in publicly available literature, the activity of the parent compound, VH032, provides a strong benchmark.
| Parameter | Compound | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | VH032 | 185 nM | In vitro | [2] |
| HIF-1α Stabilization | VH032 | Concentration-dependent increase | Various cell lines | [3] |
| VHL Protein Upregulation | VH032 | Marked increase after 24h treatment | HeLa cells | [1] |
| Cell Viability | VH032 | No significant toxicity up to 150 µM | Various cell lines | [4] |
Signaling Pathway: The HIF-1α Axis and VHL Inhibition
The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention for this compound.
Experimental Protocols
Western Blot for HIF-1α and VHL Protein Levels
This protocol describes the detection of changes in HIF-1α and VHL protein levels following this compound treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or other suitable cell lines) at a density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 2, 8, 24 hours). A positive control for HIF-1α stabilization, such as hypoxia (1% O2) or a PHD inhibitor (e.g., IOX2), should be included.
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α (1:1000), VHL (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
This protocol measures the transcriptional activation of HIF target genes.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
b. qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for HIF target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Perform qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.
Application in PROTACs
The primary application of this compound is in the synthesis of PROTACs. The hydroxyl group provides a convenient and alternative attachment point for a linker, which in turn is connected to a ligand that binds to a target protein of interest.[5][6] This heterobifunctional molecule then brings the target protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and degradation of the target protein.
While PROTACs utilizing the this compound exit vector have been shown to engage VHL, some studies suggest that the choice of attachment point on the VHL ligand can influence the degradation efficacy of the resulting PROTAC.[6] For instance, certain PROTACs based on the this compound exit vector were found to be less effective at inducing the degradation of specific kinase targets.[6] This highlights the importance of empirical testing and optimization of the VHL ligand, linker, and target-binding moiety for each new PROTAC design.
Conclusion
This compound is a valuable chemical tool for probing the HIF signaling pathway and, more significantly, for the development of targeted protein degraders. Based on the extensive characterization of its parent compound, VH032, treatment with this compound is expected to stabilize HIF-1α and induce the expression of hypoxic response genes. Furthermore, it serves as a crucial building block for PROTACs, enabling the degradation of a wide range of protein targets. Researchers utilizing this compound should consider the potential for context-dependent efficacy in PROTAC design and perform thorough validation for each new application. This guide provides a foundational understanding and practical protocols to facilitate the exploration of the cellular effects of this compound in diverse research settings.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VH032-OH and PROTAC-Mediated Protein Degradation
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to trigger the complete removal of a target protein.[1][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular complex responsible for breaking down unwanted proteins.[1][3][6] This process is catalytic, as the PROTAC molecule is released after degradation and can induce the degradation of multiple target proteins.[3]
The Role of Von Hippel-Lindau (VHL) E3 Ligase and the VH032-OH Ligand
The von Hippel-Lindau (VHL) protein is a crucial component of the CRL2VHL E3 ubiquitin ligase complex.[7][8] In normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[7] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby suppressing the hypoxic response.
VH032 is a potent, small-molecule ligand that mimics the hydroxylated HIF-1α peptide, allowing it to bind directly to VHL with high affinity.[9][10] This binding event disrupts the natural VHL/HIF-1α interaction.[10] In PROTAC design, derivatives of VH032, such as this compound, are widely used.[11][12] The hydroxyl group on this compound serves as a convenient and effective attachment point for the linker, enabling the conjugation of a POI-binding ligand to create a functional PROTAC that hijacks the VHL E3 ligase.[11][13]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VH032-OH Linker Chemistry in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. The VHL ligand, VH032, and its derivatives are commonly used to recruit VHL. While the primary amine of VH032 (VH032-NH2) is a common attachment point for the linker, the hydroxyl group (VH032-OH) offers an alternative exit vector for linker conjugation.[1]
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs utilizing the this compound linker chemistry. We will explore the considerations for using this alternative linker attachment point, present available data on its application, and provide standardized protocols for key experiments.
This compound as an Alternative Exit Vector
The selection of the linker and its attachment point on the E3 ligase ligand is a critical aspect of PROTAC design, significantly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and subsequent degradation efficacy. The this compound moiety presents a distinct chemical handle for linker attachment compared to the more commonly used VH032-NH2.
Considerations for using this compound:
-
Ternary Complex Conformation: The altered exit vector will change the trajectory of the linker and the positioning of the POI-binding ligand relative to the VHL E3 ligase. This can lead to different protein-protein interactions within the ternary complex, potentially enhancing or diminishing degradation efficiency for a specific target.
-
Synthetic Tractability: The phenolic hydroxyl group of this compound allows for different coupling chemistries compared to the amine group, such as ether or ester linkages, providing alternative synthetic strategies.
-
Physicochemical Properties: The choice of linker and its attachment point can impact the overall physicochemical properties of the PROTAC, including solubility and cell permeability.
Data Presentation: Efficacy of this compound Based PROTACs
While the this compound linker has been explored in PROTAC design, published data on its efficacy is still emerging and appears to be highly dependent on the target protein and the overall PROTAC architecture.
A notable study investigating promiscuous kinase degraders synthesized a series of PROTACs using both VH032-NH2 and this compound as linker attachment points.[1] In this particular study, the PROTACs utilizing the this compound exit vector did not induce the degradation of the targeted kinases.[1] This suggests that for this specific scaffold and target class, the central phenolic position on the VH032 ligand was not an efficient exit vector.[1]
Table 1: Summary of VHL Binding Affinity for this compound based PROTACs
| PROTAC | Target | VHL Ligand | Linker Type | VHL Binding IC50 (µM) (permeabilized cells) |
| 4-d | Kinase | This compound | PEG | ~1-10 |
| 5-b | Kinase | This compound | PEG | ~1-10 |
| 6-e | Kinase | This compound | Alkyl | ~1-10 |
Data extracted from a study on promiscuous kinase PROTACs. The IC50 values are estimations based on graphical data provided in the supplementary information of the source publication.[1]
The data in Table 1 indicates that PROTACs utilizing the this compound exit vector can still engage the VHL E3 ligase with micromolar affinity in permeabilized cells, comparable to their VH032-NH2 counterparts in the same study.[1] This suggests that the lack of degradation observed in that specific case was not due to a complete loss of VHL binding but likely due to an unproductive ternary complex formation for the targeted kinases.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs, which can be adapted for those utilizing the this compound linker.
Protocol 1: Synthesis of a this compound based PROTAC (General Scheme)
This protocol outlines a general synthetic route for coupling a warhead (POI ligand) with a pre-functionalized linker to the this compound moiety.
Materials:
-
This compound
-
Warhead with a suitable functional group for linker attachment (e.g., carboxylic acid, amine, or alkyne/azide for click chemistry)
-
Bifunctional linker (e.g., PEG or alkyl chain with appropriate terminal functional groups)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Linker Functionalization of this compound:
-
Dissolve this compound in an anhydrous solvent such as DMF.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.
-
Add the bifunctional linker, pre-activated with a good leaving group (e.g., a tosylate or a halide) on one end.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the VH032-linker conjugate by column chromatography.
-
-
Coupling of Warhead to VH032-Linker Conjugate:
-
Activate the carboxylic acid of the warhead (if applicable) using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Add the VH032-linker conjugate with a terminal amine group to the activated warhead solution.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Alternatively, if using click chemistry, react the alkyne-functionalized VH032-linker with an azide-functionalized warhead (or vice-versa) in the presence of a copper(I) catalyst.
-
-
Purification of the Final PROTAC:
-
Purify the crude PROTAC molecule using preparative HPLC to obtain the final product with high purity.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot Analysis for PROTAC-mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells upon treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay for VHL
This protocol is to determine the binding affinity of a this compound based PROTAC to the VHL E3 ligase complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (tracer), e.g., a FAM-labeled HIF-1α peptide
-
This compound based PROTAC
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer at concentrations optimized for a stable high polarization signal.
-
Prepare a serial dilution of the this compound based PROTAC in the assay buffer.
-
-
Competition Assay:
-
In a 384-well plate, add the VBC complex and fluorescent tracer mixture to each well.
-
Add the serially diluted PROTAC to the wells. Include controls with no competitor (high polarization) and no VBC complex (low polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Mandatory Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: General workflow for the synthesis of a this compound based PROTAC.
Caption: Signaling pathway of VHL-mediated protein ubiquitination.
References
Application Notes and Protocols for Conjugating VH032-OH to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for conjugating the von Hippel-Lindau (VHL) E3 ligase ligand, VH032-OH, to a protein ligand of interest. The primary application of such conjugates is the creation of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3]
Introduction to this compound and PROTAC Technology
VH032 is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.[4][5] By incorporating VH032 into a PROTAC, a target protein can be brought into proximity with the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] this compound possesses a hydroxyl group that can be chemically modified to attach a linker, which in turn is connected to a ligand for the protein of interest (POI). While VH032 derivatives with pre-installed amine functionalities (VH032-NH2) are commonly used for PROTAC synthesis,[1][2] this compound offers an alternative attachment point.[8]
Chemical Strategies for this compound Conjugation
The conjugation of this compound to a protein ligand typically involves a multi-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group of this compound is not sufficiently reactive for direct conjugation and must be converted into a more reactive functional group.
-
Linker Attachment: A bifunctional linker is then attached to the activated VH032. Linkers are crucial for PROTAC efficacy, and their length and composition can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][8]
-
Conjugation to the Protein Ligand: The other end of the linker, bearing a reactive functional group, is then coupled to the protein ligand.
Two primary chemical strategies are widely employed for the final conjugation step: amine-reactive coupling (e.g., using N-hydroxysuccinimide esters) and click chemistry .
Amine-Reactive Coupling via EDC/NHS Chemistry
This is a robust and widely used method for forming stable amide bonds between a carboxyl group and a primary amine.[9] If the protein ligand contains a primary amine (e.g., a lysine residue or an N-terminus), the VH032-linker construct needs to have a terminal carboxylic acid.
Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[10] This approach requires one component to have an azide group and the other an alkyne group. This method is bio-orthogonal, meaning the reactive groups do not interfere with other functional groups typically found in biomolecules.[11]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in conjugating this compound to a protein ligand.
Protocol 1: Activation of this compound by Conversion to a Carboxylic Acid
This protocol describes the conversion of the hydroxyl group of this compound to a carboxylic acid, making it suitable for subsequent EDC/NHS coupling. This can be achieved through a two-step process: reaction with an anhydride to form an ester with a terminal carboxyl group.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents).
-
Add succinic anhydride (1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield VH032-O-succinate.
Protocol 2: EDC/NHS Coupling of VH032-linker-COOH to an Amine-containing Protein Ligand
This protocol describes the conjugation of the carboxylated VH032 derivative to a protein ligand containing a primary amine.
Materials:
-
VH032-linker-COOH (e.g., VH032-O-succinate from Protocol 1)
-
Protein ligand with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dipeisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve VH032-linker-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate vial, dissolve the amine-containing protein ligand (1 equivalent) in the reaction buffer.
-
Add the activated VH032-linker-NHS ester solution dropwise to the protein ligand solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the VH032-protein ligand conjugate by preparative HPLC.
-
Characterize the final product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Introduction of a Click Chemistry Handle onto this compound
This protocol describes the functionalization of this compound with an alkyne or azide group for subsequent click chemistry conjugation. The Mitsunobu reaction is a suitable method for this transformation.[6][12][13][14]
Materials:
-
This compound
-
A linker containing a terminal alkyne or azide and a hydroxyl group (e.g., a PEG linker with OH on one end and alkyne/azide on the other)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent), the alkyne/azide-containing linker (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the VH032-linker-alkyne/azide.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click chemistry reaction between the functionalized VH032 and a protein ligand bearing the complementary reactive group.
Materials:
-
VH032-linker-alkyne (or azide)
-
Protein ligand-azide (or alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the protein)
-
Solvent system (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve the VH032-linker-alkyne (1 equivalent) and the protein ligand-azide (1 equivalent) in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a solution of CuSO4 (0.1 equivalents) and, if used, THPTA (0.5 equivalents) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the conjugate by preparative HPLC.
-
Characterize the final product by MS and NMR.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and activity of VH032-based conjugates.
Table 1: Synthesis Yields of VH032 Derivatives and Conjugates
| Starting Material | Reaction | Product | Yield (%) | Reference |
| VH032 amine | Acetylation with acetic anhydride | VH032 | 60.6 | [15] |
| VH032-PEG4-amine | EDC/HOBt coupling with BODIPY FL propionic acid | BODIPY FL VH032 | 64.3 | [15][16] |
| Primary alcohol | TEMPO-catalyzed oxidation | Carboxylic acid | ~95 | [17] |
| Boc-L-Hyp | Multi-step synthesis | VH032 | 56 | [18][19] |
Table 2: Biological Activity of VH032 and its PROTAC Conjugates
| Compound | Assay | Target | IC50 / Kd | Reference |
| VH032 | TR-FRET | VHL | Ki = 33.4 nM | [3] |
| BODIPY FL VH032 | TR-FRET | VHL | Kd = 3.01 nM | [19] |
| MZ1 (JQ1-linker-VH032) | TR-FRET | VHL | Ki = 6.3 nM | [3] |
| This compound based PROTACs | Proteomics | Kinases | No degradation observed | [8] |
Mandatory Visualization
Signaling Pathway of VHL-based PROTACs
Caption: Mechanism of action for a VHL-based PROTAC.
Experimental Workflow for this compound Conjugation
Caption: General workflow for conjugating this compound to a protein ligand.
References
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Assays Using VH032-OH for Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Application Notes
VH032-OH is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's natural protein disposal system. It is a derivative of the widely used VHL ligand, VH032, and serves as a foundational building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
In a PROTAC molecule, this compound acts as the "handle" that engages the VHL E3 ligase complex.[2] It is connected via a chemical linker to another ligand that binds to a protein of interest (POI). The formation of a stable ternary complex between the VHL ligase, the PROTAC, and the POI is the crucial initiating event for protein degradation.[5][6][7][8] The hydroxyl group (-OH) on this compound provides a potential, alternative attachment point for the linker compared to other derivatives like VH032-amine.[1][9]
In vitro assays are fundamental for characterizing the biochemical and biophysical properties of PROTACs containing this compound. These assays allow researchers to dissect the mechanism of action in a controlled, cell-free environment. Key parameters that can be determined include:
-
Binary Binding Affinity: Measuring the direct binding affinity (e.g., Kd) of this compound or the full PROTAC to the VHL E3 ligase.[10][11]
-
Ternary Complex Formation: Assessing the ability of the PROTAC to bridge the VHL ligase and the target protein.
-
Ubiquitination: Confirming that the ternary complex is functional and can mediate the transfer of ubiquitin to the target protein.
-
Cell-Free Degradation: Demonstrating target protein degradation in a reconstituted system containing proteasomes.
These assays are critical for establishing structure-activity relationships (SAR) and optimizing PROTAC design before advancing to more complex cellular and in vivo studies.[12]
Key Signaling & Experimental Diagrams
Caption: PROTAC mechanism using a this compound based degrader.
Caption: A typical workflow for a TR-FRET based ternary complex assay.
Quantitative Data Summary
The following tables summarize representative binding affinities and inhibitory concentrations for VH032 and its derivatives. This data is crucial for assay design (e.g., determining appropriate protein and compound concentrations) and for interpreting results.
Table 1: Binary Binding Affinities for VHL Ligands
| Compound | Assay Type | VHL Complex | Kd / Ki (nM) | Reference |
|---|---|---|---|---|
| VH032 | ITC | VCB | 185 | [10] |
| VH032 | ITC | VCB | 32 (avidity) | [13] |
| VH298 | Isothermal Titration Calorimetry (ITC) | VCB | 90 | [11] |
| BODIPY FL VH032 | TR-FRET | GST-VCB | ~3.0 | [14] |
| VH032 | TR-FRET (Competition) | VCB | 33.4 (Ki) | [15] |
| VH032-phenol | TR-FRET (Competition) | VCB | 14.6 (Ki) |[15] |
VCB refers to the VHL-Elongin B-Elongin C complex.
Table 2: Ternary Complex Formation and Cellular Potency (Example PROTACs)
| PROTAC | Target | Ligand | Assay Type | EC50 / DC50 (nM) | Reference |
|---|---|---|---|---|---|
| MZ1 | BRD4 | VH032 | TR-FRET (Ternary Complex) | 14.7 (IC50) | [15] |
| dBET1 | BRD2 | CRBN Ligand | TR-FRET (Ternary Complex) | 34.7 (IC50) | [16] |
| PROTAC BET Degrader-1 | BRD2 | CRBN Ligand | TR-FRET (Ternary Complex) | 13.2 (IC50) |[16] |
Note: Data for PROTACs containing the specific this compound linker is limited in publicly available literature; the values above for related PROTACs serve as a guide.
Experimental Protocols
Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol is adapted from established methods for assessing PROTAC-induced ternary complex formation.[6][7][8][16]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between two molecules. A FRET donor (e.g., Terbium cryptate) is brought close to a FRET acceptor (e.g., a fluorescent dye like AF488) when the PROTAC molecule forms a bridge between a donor-labeled VHL complex and an acceptor-labeled Protein of Interest (POI). The resulting FRET signal is directly proportional to the amount of ternary complex formed.
Materials:
-
VHL Complex: Recombinant VHL-ElonginB-ElonginC (VCB) with a GST-tag.
-
Target Protein (POI): Recombinant POI with a His-tag.
-
PROTAC: this compound based PROTAC of interest, dissolved in DMSO.
-
Antibodies: Tb-labeled anti-GST antibody (donor) and AF488-labeled anti-His antibody (acceptor).
-
Assay Buffer: E.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.1% BSA.
-
Assay Plates: 384-well, low-volume, black plates.
-
Plate Reader: TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Thaw all protein and antibody stocks on ice.
-
Prepare a serial dilution of the this compound PROTAC in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., 0.1 nM to 30 µM). Keep the final DMSO concentration consistent across all wells (e.g., ≤1%).
-
Prepare working solutions of tagged proteins and antibodies in assay buffer. Optimal concentrations must be determined empirically, but a starting point could be:
-
GST-VCB: 8 nM
-
His-POI: 8 nM
-
Tb-anti-GST: 2 nM
-
AF488-anti-His: 4 nM
-
-
-
Assay Assembly:
-
In a 384-well plate, add the reagents in the following order (example volumes for a 20 µL final reaction):
-
5 µL of PROTAC dilution (or DMSO for control).
-
5 µL of GST-VCB solution.
-
5 µL of His-POI solution.
-
5 µL of the antibody mix (Tb-anti-GST and AF488-anti-His).
-
-
Include control wells:
-
No PROTAC: DMSO only, to determine baseline signal.
-
No POI: To check for non-specific binding.
-
No VCB: To check for non-specific binding.
-
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 90 to 180 minutes, protected from light. Incubation time should be optimized for signal stability.[6]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader. Set the excitation wavelength for the donor (e.g., 340 nm) and measure emission at two wavelengths: the acceptor wavelength (e.g., 520 nm) and the donor reference wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 490 nm) * 10,000.
-
Normalize the data to the DMSO control.
-
Plot the normalized TR-FRET signal against the PROTAC concentration (log scale).
-
Fit the data to a suitable dose-response model (e.g., sigmoidal, 4PL) to determine the EC50 (concentration for 50% of maximal effect).
-
Protocol: In Vitro Ubiquitination Assay
This protocol outlines the steps to determine if a this compound based PROTAC can induce the ubiquitination of a target protein in a reconstituted system.[17][18][19]
Principle: This assay reconstitutes the key components of the ubiquitination cascade (E1, E2, E3 ligase, and ubiquitin). The PROTAC brings the POI to the VHL E3 ligase, which then, in conjunction with the E1 and E2 enzymes, catalyzes the covalent attachment of ubiquitin molecules to the POI. The resulting increase in the POI's molecular weight is detected by Western Blot.
Materials:
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1).
-
Recombinant human E2 conjugating enzyme (compatible with VHL, e.g., UBE2D2).
-
Recombinant VHL Complex (GST-VCB).
-
-
Substrates:
-
Recombinant POI.
-
Recombinant human Ubiquitin.
-
-
PROTAC: this compound based PROTAC of interest, dissolved in DMSO.
-
Reaction Buffer (10x): 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP.
-
Energy Source: 100 mM Mg-ATP solution.
-
Western Blot Reagents: Primary antibody against the POI, HRP-conjugated secondary antibody, SDS-PAGE gels, transfer membranes, and chemiluminescence substrate.
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the common reaction components. For a single 25 µL reaction, the final concentrations should be approximately:
-
E1 Enzyme: 100 nM
-
E2 Enzyme: 250 nM - 1 µM
-
Ubiquitin: 50-100 µM
-
POI: 1-5 µM
-
GST-VCB: 100-500 nM
-
Mg-ATP: 10 mM
-
PROTAC: Desired concentration (e.g., 1 µM).
-
-
Assemble the reaction in a microcentrifuge tube, adding components in this order:
-
Nuclease-free water
-
10x Reaction Buffer (to 1x final)
-
Mg-ATP solution
-
Ubiquitin
-
POI
-
GST-VCB
-
E1 Enzyme
-
E2 Enzyme
-
PROTAC (or DMSO for negative control)
-
-
Prepare essential control reactions by omitting key components:
-
No PROTAC (-PROTAC)
-
No VCB (-E3)
-
No ATP (-ATP)
-
-
-
Incubation:
-
Mix the components gently by flicking the tube.
-
Incubate the reaction tubes in a 37°C water bath for 60 to 120 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Detection by Western Blot:
-
Load the samples onto an SDS-PAGE gel (a gradient gel may be necessary to resolve the high molecular weight ubiquitin ladder).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
In the PROTAC-containing lane, look for a "smear" or a ladder of high molecular weight bands above the band corresponding to the unmodified POI.
-
This ladder represents poly-ubiquitinated POI.
-
Compare the results to the negative control lanes. The ubiquitination signal should be dependent on the presence of the PROTAC, VHL, and ATP.
-
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labonline.com.au [labonline.com.au]
- 5. revvity.com [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. selleckchem.com [selleckchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 13. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: VH032-OH in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-OH is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of the well-characterized VHL inhibitor, VH032. The primary application of this compound in cancer research is its use as a VHL-recruiting moiety in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to selectively eliminate proteins of interest (POIs), such as those driving cancer progression.
This document provides an overview of the known applications of this compound in specific cancer cell lines, its mechanism of action, and relevant experimental protocols. It is important to note that while VH032 and its derivatives are widely studied, literature specifically detailing the direct effects of this compound on cancer cell lines is limited. Its utility is predominantly as a chemical tool for PROTAC construction.
Mechanism of Action: VHL-Mediated Protein Degradation
This compound functions by binding to the VHL protein, a key component of the CRL2^VHL^ E3 ubiquitin ligase complex.[2] Under normal cellular conditions, VHL recognizes and binds to hydroxylated Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. By inhibiting the VHL/HIF-1α interaction, VHL ligands like VH032 can stabilize HIF-1α, inducing a hypoxic response.
In the context of PROTACs, this compound serves as the VHL-binding "warhead." When linked to a ligand that binds a target protein, the resulting PROTAC brings the target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Workflow of this compound-based PROTACs.
Applications in Specific Cancer Cell Lines
Direct studies on the effects of this compound on cancer cell lines are not extensively documented. However, research on its parent compound, VH032, provides insights into the potential effects of VHL inhibition. It is important to note that VH032 has been shown to have low intrinsic cytotoxicity at high concentrations.[2]
One study demonstrated that PROTACs synthesized using this compound as the VHL ligand were inactive in inducing the degradation of target kinases.[3] This suggests that the linkage point on this compound may not be optimal for all target proteins, highlighting a critical aspect of PROTAC design.[3]
The following table summarizes data for the parent compound, VH032, in glioma cell lines.
| Cell Line | Cancer Type | Compound | Concentration | Effect | Reference |
| U87MG | Glioblastoma | VH032 | 59.2 µM | Inhibition of proliferation, migration, and invasion; induction of apoptosis | N/A |
| U251 | Glioblastoma | VH032 | 85.07 µM | Inhibition of proliferation, migration, and invasion; induction of apoptosis | N/A |
| HeLa | Cervical Cancer | VH032 | >100 µM | Stabilization of HIF-1α | [4] |
| Various | Fibroblast, tumor, non-tumor | VH032 | up to 500 µM | No significant cytotoxicity | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are often embedded within the synthesis and testing of specific PROTACs. Below are general methodologies that can be adapted for studying this compound-based PROTACs.
VHL Engagement Assay (NanoBRET)
This assay is used to determine if the this compound moiety of a PROTAC engages with VHL inside living cells.
Materials:
-
HEK293T cells
-
NanoLuc®-VHL fusion vector
-
HaloTag®-inhibitor fusion vector
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and filtered luminescence
Protocol:
-
Co-transfect HEK293T cells with NanoLuc®-VHL and HaloTag®-inhibitor fusion vectors.
-
Plate the transfected cells in a 96-well plate.
-
Add the this compound-containing PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Incubate at 37°C.
-
Measure luminescence at 460 nm (donor) and 618 nm (acceptor).
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) to determine target engagement.
Caption: NanoBRET assay for VHL engagement.
Western Blot for Protein Degradation
This is a standard method to assess the degradation of a target protein induced by a this compound-based PROTAC.
Materials:
-
Cancer cell line of interest
-
This compound-based PROTAC
-
Lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescence substrate
Protocol:
-
Treat cells with the this compound PROTAC at various concentrations and time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the target protein band intensity to the loading control.
Signaling Pathway
The primary signaling pathway influenced by VHL ligands like this compound is the HIF-1α pathway. Inhibition of the VHL/HIF-1α interaction leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes involved in processes like angiogenesis, glucose metabolism, and cell survival.
Caption: this compound inhibits VHL, stabilizing HIF-1α.
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. While its direct therapeutic applications in cancer cell lines are not well-established, its role in enabling targeted protein degradation holds significant promise for cancer therapy. Researchers utilizing this compound should carefully consider the optimal linker chemistry and attachment point, as these factors can significantly impact the efficacy of the resulting PROTAC. Further studies are warranted to explore the full potential of this compound and its derivatives in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Permeability of VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. VH032-OH is a derivative of VH032, a potent and widely used ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, and serves as a crucial building block for many VHL-recruiting PROTACs.[1][2]
A critical challenge in PROTAC development is their large molecular size and high polar surface area, which often results in poor cell permeability, limiting their therapeutic efficacy.[3][4] Therefore, the accurate assessment of cell permeability is a cornerstone of the PROTAC design and optimization cycle. These application notes provide detailed protocols for key assays used to evaluate the cell permeability of VH032-based PROTACs.
PROTAC Mode of Action: The Ternary Complex
The efficacy of a PROTAC is contingent upon its ability to enter the cell and facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] Understanding and quantifying this ternary complex formation is a critical aspect of PROTAC development.[6][7]
Caption: PROTAC mechanism of action, highlighting cell permeation and ternary complex formation.
Key Experimental Protocols for Assessing Permeability
Several in vitro methods are employed to assess PROTAC permeability, ranging from cell-free assays measuring passive diffusion to complex cell-based models.[3]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[4] It is a cost-effective tool for early-stage screening, measuring a compound's ability to diffuse across an artificial lipid membrane.[3] This assay is particularly useful for assessing the passive permeability of PROTACs without confounding factors from active transporters.[8]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
-
Preparation of Solutions:
-
Prepare a stock solution of the VH032-based PROTAC in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the PROTAC stock into a universal buffer (pH 7.4) to a final concentration of 100-200 µM.
-
Prepare the acceptor buffer (universal buffer, pH 7.4).
-
-
Plate Preparation:
-
Coat the filter of a 96-well filter plate (hydrophobic PVDF) with a solution of porcine polar brain lipid in dodecane (e.g., 10 mg/mL). Allow the dodecane to evaporate.
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
-
Assay Execution:
-
Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Add the PROTAC-containing donor solution to the donor wells (the top filter plate).
-
Seal the plate assembly to prevent evaporation and incubate at room temperature for 12-18 hours with gentle shaking.
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
-
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium.[3] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[9] This assay is considered the gold standard for in vitro prediction of oral drug absorption.
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 21 days in a suitable medium to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A high TEER value (e.g., >300 Ω·cm²) indicates a well-formed, tight junction-sealed monolayer.
-
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A→B): Add the VH032-based PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber. This is done to determine the efflux ratio.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the receiver compartments (basolateral for A→B, apical for B→A).
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
NanoBRET™ Target Engagement Cellular Availability Assay
This live-cell assay quantifies the apparent affinity of a PROTAC for its E3 ligase partner (e.g., VHL) inside the cell.[10] By comparing the binding affinity in intact cells versus permeabilized cells, an "availability index" can be calculated, providing a ranked measure of how readily the PROTAC engages its intracellular target.[10]
Caption: Workflow for the NanoBRET™ cellular availability assay.
Detailed Protocol: NanoBRET™ Cellular Availability
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-VHL fusion protein.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
-
Assay Setup (in a 96-well plate):
-
Prepare a serial dilution of the VH032-based PROTAC.
-
Intact Cell Wells: Add the PROTAC dilutions to wells containing the transfected cells.
-
Permeabilized Cell Wells: Add the PROTAC dilutions to wells containing transfected cells and a permeabilizing agent (e.g., digitonin).
-
Add a cell-impermeable fluorescent tracer that also binds to VHL to all wells.
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Incubate for 2 hours at 37°C.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm for NanoLuc® donor and >600 nm for the tracer acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration for both intact and permeabilized conditions.
-
Determine the IC₅₀ values from the resulting dose-response curves.
-
Calculate the Availability Index = IC₅₀ (permeabilized) / IC₅₀ (intact). A higher index suggests better intracellular availability.
-
Data Presentation: Permeability of VH032-Based PROTACs
The following tables summarize permeability data for VHL-binding PROTACs from published literature. This data provides a benchmark for researchers developing new VH032-based degraders.
Table 1: PAMPA Permeability of Selected VH032-Based PROTACs Data extracted from ACS Medicinal Chemistry Letters.[4]
| Compound ID | Target Ligand | Linker Type | Papp (10⁻⁶ cm/s) | Permeability Class |
| MZ1 (7) | JQ1 | PEG | 0.6 | Low-Modest |
| 8 | JQ1 | PEG | 0.02 | Very Low |
| 9 | JQ1 | PEG | 0.006 | Very Low |
| AT1 (15) | AT1 | Alkyl | 0.01 | Very Low |
| 14 | CMP | Alkyl | <0.002 | Very Low |
| 17 | AT1 | Alkyl | <0.002 | Very Low |
Note: A common benchmark for modest permeability is Papp = 1 x 10⁻⁶ cm/s.[11]
Table 2: Caco-2 Permeability of Selected VHL-Targeting PROTACs Data extracted from the Journal of Medicinal Chemistry.[9]
| PROTAC ID | Linker Type | Papp A→B (10⁻⁶ cm/s) | Papp B→A (10⁻⁶ cm/s) | Efflux Ratio |
| 20d | PEG | < LOQ | 9.6 | >12 |
| 21d | Alkyl | 0.3 | 2.5 | 8.3 |
| 22d | Alkyl | < LOQ | 0.8 | >1.1 |
| 23d | Alkyl | 0.2 | 1.1 | 5.5 |
Note: LOQ = Limit of Quantification. An efflux ratio > 2 indicates the compound is likely a substrate of an efflux transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in VH032-OH PROTAC synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of VH032-OH based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PROTAC synthesis?
Low yields in PROTAC synthesis are a frequent challenge due to their complex, multi-step nature and the physicochemical properties of the intermediates and final products. Key factors include:
-
Inefficient Coupling Reactions: Amide bond formation and other coupling reactions are central to PROTAC synthesis. Incomplete reactions, side reactions, or degradation of coupling reagents can significantly reduce yields.
-
Poor Solubility of Intermediates: PROTACs and their precursors are often large molecules with poor solubility, leading to incomplete reactions and difficulties in purification.[1][2]
-
Steric Hindrance: The bulky nature of the E3 ligase ligand (like this compound) and the target protein binder can sterically hinder the coupling reactions.
-
Difficult Purification: The similar polarity of reactants, products, and byproducts can make chromatographic purification challenging, leading to product loss.
-
Instability of Intermediates or Final Product: Certain functional groups within the PROTAC molecule may be unstable under the reaction or purification conditions.
Q2: How critical is the choice of linker to the overall synthesis yield?
The linker is a crucial determinant of PROTAC efficacy and can also impact the synthetic yield.[1] The linker's length, rigidity, and chemical handles influence not only the biological activity but also the physicochemical properties of the PROTAC, such as solubility and ease of purification. Using clickable linkers can sometimes simplify the final conjugation step and improve yields.
Q3: Can the order of synthesis (e.g., attaching the linker to this compound first vs. the target ligand) affect the yield?
Yes, the synthetic strategy can significantly impact the overall yield. A convergent approach, where the linker is attached to the VHL ligand and the target ligand separately before the final conjugation, is often preferred over a linear synthesis. This is because it allows for the synthesis and purification of smaller, more manageable intermediates, potentially leading to higher overall yields.[3]
Q4: Are there any known issues with the stability of this compound during synthesis?
This compound, as a derivative of VH032, contains a hydroxyproline moiety that is critical for VHL binding. While generally stable, the hydroxyl group can potentially undergo side reactions under certain conditions, such as acylation, if not properly protected or if incompatible reagents are used in subsequent steps.
Troubleshooting Guide
Low Yield in Amide Coupling Step to this compound
| Potential Cause | Recommended Action |
| Inefficient activation of the carboxylic acid | Use a more potent coupling reagent such as HATU or HBTU. Ensure the freshness of the coupling reagents. |
| Poor solubility of reactants | Screen different solvents or solvent mixtures (e.g., DMF, DCM, DMSO). Gentle heating may improve solubility, but monitor for potential degradation. |
| Steric hindrance | Increase reaction time and/or temperature. Consider a different coupling strategy or a linker with a less sterically demanding attachment point. |
| Side reactions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use of a non-nucleophilic base like DIPEA is recommended. |
| Epimerization of chiral centers | Perform the reaction at a lower temperature (e.g., 0 °C) and use coupling reagents known to minimize racemization, such as COMU. |
Difficulties in Purification
| Potential Cause | Recommended Action |
| Co-elution of product and starting materials/byproducts | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography). |
| Product loss during workup | Minimize the number of extraction and washing steps. Ensure the pH is optimized during aqueous workup to prevent the product from partitioning into the aqueous layer. |
| Product instability on silica gel | Consider using a different purification technique such as preparative HPLC or trituration.[4] |
Experimental Protocols
General Protocol for Amide Coupling to this compound
-
Reactant Preparation: Dissolve the carboxylic acid-containing linker-target ligand moiety (1 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF).
-
Addition of Coupling Reagents: Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Signaling Pathways and Experimental Workflows
Caption: A workflow for troubleshooting low yield in this compound PROTAC synthesis.
Summary of Reported Yields for Key Synthetic Steps
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| C-H Arylation for VH032 Precursor | Pd(OAc)2, KOAc, 4-methylthiazole, 4-bromobenzonitrile, DMA | ~85-90% | [5] |
| Amide coupling | HATU, DIPEA, DMF | 81% | [5] |
| Boc Deprotection | 4 M HCl in MeOH | 89-93% | [5] |
| Final Amide Coupling for PROTAC | HATU, DIPEA, DCM/DMF | Not specified, but a common step | [3] |
| Overall Yield for VH032 Amine (multi-gram scale) | 7-step synthesis | 65% | [3][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
addressing solubility issues with VH032-OH in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with VH032-OH in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the VHL ligand VH032.[1] It is primarily used as a component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] this compound serves as the ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What is causing this?
A2: this compound, like many small molecule inhibitors, is a lipophilic compound with poor aqueous solubility.[4][5] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution as it is no longer in a favorable solvent environment. This is a common issue for compounds classified as "grease-ball" molecules due to their high lipophilicity.[6]
Q3: What is the general mechanism of action of this compound-based PROTACs?
A3: this compound functions as the VHL-binding moiety of a PROTAC.[1] VHL is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[7] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on proline residues.[8] This modification allows VHL to recognize, bind, and polyubiquitinate HIF-1α, targeting it for proteasomal degradation.[8] this compound mimics the hydroxylated HIF-1α, allowing it to bind to VHL.[9] When incorporated into a PROTAC, the other end of the molecule binds to a specific protein of interest, bringing it into close proximity with the VHL E3 ligase complex. This induced proximity leads to the ubiquitination and degradation of the target protein.
Troubleshooting Guide
Problem: My this compound is precipitating in my aqueous experimental setup.
Below are several strategies to address and overcome the solubility challenges associated with this compound.
Solution 1: Utilize Co-solvents and Surfactants
For many poorly soluble drugs, the use of co-solvents and surfactants can significantly improve their solubility in aqueous solutions.[10] These agents help to reduce the interfacial tension between the hydrophobic compound and the aqueous solvent.[10]
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments, based on established formulation strategies.[1]
In Vitro Formulation Protocol 1
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 50 mg/mL stock. Note that hygroscopic DMSO can impact solubility, so using a newly opened bottle is recommended.[1]
-
To prepare the working solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Next, add Tween-80 to the mixture and ensure it is homogenous.
-
Finally, add saline to reach the final desired volume and concentration.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
In Vitro Formulation Protocol 2
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare the working solution, add the required volume of the DMSO stock solution to the SBE-β-CD/saline solution and mix thoroughly.
-
As with the previous protocol, gentle heating and/or sonication can be applied if precipitation occurs.[1]
In Vivo Formulation Protocol
-
Prepare a stock solution of this compound in 100% DMSO.
-
Add the required volume of the DMSO stock solution to corn oil.
-
Mix the solution thoroughly until it is clear.
Quantitative Data Summary
The following table summarizes the achievable concentrations of this compound using different solvent systems for both in vitro and in vivo applications.[1]
| Formulation | Achievable Concentration | Application |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | In Vitro |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | In Vitro |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) | In Vivo |
Solution 2: Particle Size Reduction
The dissolution rate of a compound is directly related to its surface area.[4] By reducing the particle size, the surface area is increased, which can lead to improved solubility.[11]
-
Micronization: This technique reduces particle size through mechanical processes like milling, typically resulting in particles in the micrometer range.[12]
-
Nanonization: Creating nanoparticles of the drug can further enhance the dissolution rate due to a very high surface area-to-volume ratio.[13]
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[11]
Solution 4: Amorphous Solid Dispersions
Dispersing the drug in an amorphous state within a polymer matrix can improve solubility and dissolution.[14] This prevents the drug from crystallizing, which is a lower energy and less soluble state.[4]
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
how to minimize off-target effects of VH032-OH based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of VH032-OH based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects observed with this compound based PROTACs?
A1: Off-target effects with this compound based PROTACs can stem from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the protein of interest (POI). This can occur if other proteins share structural similarities with the POI's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the this compound E3 ligase binder or the POI ligand, might exert pharmacological effects independent of protein degradation.[1]
-
Pathway-related effects: The degradation of the intended target can lead to downstream signaling effects that may be misinterpreted as off-target effects.[1]
-
"Off-tissue" effects: The PROTAC may be active in healthy tissues, leading to toxicity.[2]
Q2: How can I experimentally distinguish between on-target and off-target effects?
A2: Several experimental strategies can help differentiate between on-target and off-target effects:
-
Use of Control Molecules: Synthesize and test a non-degrading control PROTAC, for instance, one with a mutated this compound ligand that cannot bind to the VHL E3 ligase. If the observed phenotype persists with the control molecule, it is likely a degradation-independent off-target effect.[1]
-
Washout Experiments: To confirm that the observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of the protein of interest's levels and the reversal of the phenotype.[1]
-
Rescue Experiments: Introduce a degradation-resistant mutant of the protein of interest. If this rescues the phenotype, it confirms that the effect is on-target.[1]
-
Orthogonal Validation Methods: Employ multiple, independent methods to validate protein degradation and assess selectivity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound based PROTACs and provides strategies to mitigate them.
Issue 1: High levels of off-target protein degradation observed in proteomics studies.
| Potential Cause | Troubleshooting Strategy |
| PROTAC concentration is too high. | Titrate the PROTAC concentration to the lowest effective concentration that achieves robust on-target degradation. Perform a full dose-response curve to identify the optimal concentration range and avoid the "hook effect," where high concentrations can inhibit degradation by favoring binary complex formation.[1] |
| Poor selectivity of the POI ligand. | If the ligand for the protein of interest has known off-targets, these are likely to be degraded. Consider redesigning the POI ligand for improved selectivity. |
| Formation of non-selective ternary complexes. | The linker length and composition can influence the stability and selectivity of the ternary complex. Synthesize a library of PROTACs with varying linkers to optimize for on-target degradation. |
| PROTAC instability. | The PROTAC may be unstable in the experimental conditions, leading to degradation products with off-target activities. Check the stability of the PROTAC using methods like LC-MS.[1] |
Issue 2: Observed phenotype does not correlate with the degradation of the protein of interest.
| Potential Cause | Troubleshooting Strategy |
| Degradation-independent pharmacology. | The this compound ligand or the POI ligand may have their own biological activities at the concentrations used. Use a non-degrading control molecule to determine if the phenotype persists.[1] |
| Downstream effects of on-target degradation. | The observed phenotype may be a secondary consequence of degrading the intended target. Perform washout experiments and rescue the phenotype with a degradation-resistant mutant of the POI to confirm the link.[1] |
| Cytotoxicity. | High concentrations of the PROTAC may induce cytotoxicity, leading to non-specific cellular effects. Assess cell viability in parallel with degradation experiments. |
Key Experimental Protocols
1. Dose-Response Experiment to Determine Optimal PROTAC Concentration
This protocol helps identify the optimal concentration of a this compound based PROTAC that maximizes on-target degradation while minimizing off-target effects.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC, ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM).[1] Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) can also be performed to find the optimal incubation time.[1]
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification and Analysis: Quantify the protein concentration in each lysate. Analyze the levels of the protein of interest and known off-targets by Western Blot or other quantitative methods.
-
Data Analysis: Plot the percentage of protein remaining as a function of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
2. Global Proteomics to Assess PROTAC Selectivity
This protocol provides an unbiased view of the PROTAC's selectivity across the entire proteome.
-
Sample Preparation: Treat cells with the optimal concentration of the this compound based PROTAC, a non-degrading control, and a vehicle control for a duration that enriches for direct degradation targets (e.g., 6-8 hours).[1] Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.[1]
-
Peptide Labeling (Optional): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).[1]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls to uncover potential off-target degradation.[3]
Data Presentation
Table 1: Illustrative Dose-Response Data for a this compound Based PROTAC
| PROTAC Conc. (nM) | % On-Target Protein Remaining | % Off-Target Protein 1 Remaining | % Off-Target Protein 2 Remaining |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 85 | 98 | 99 |
| 10 | 50 (DC50) | 95 | 97 |
| 100 | 15 (Dmax) | 80 | 90 |
| 1000 | 25 (Hook Effect) | 60 | 75 |
| 10000 | 40 | 40 | 50 |
This table illustrates how an optimal concentration can achieve significant on-target degradation with minimal off-target effects. It also demonstrates the "hook effect" at higher concentrations.
Table 2: Summary of Proteomics Analysis for PROTAC Selectivity
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| On-Target POI | -2.5 | < 0.001 | On-Target |
| Off-Target 1 | -0.2 | 0.5 | Not Significant |
| Off-Target 2 | -1.8 | < 0.01 | Off-Target |
| Housekeeping Protein | 0.05 | 0.9 | Not Significant |
This table provides a clear summary of which proteins are significantly degraded upon PROTAC treatment, allowing for the identification of off-targets.
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Experimental workflow to minimize off-target effects.
References
improving the stability of VH032-OH in experimental conditions
Technical Support Center: VH032-OH Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on ensuring its stability for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability of this compound in experimental settings.
Q1: How should I dissolve and store this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 50 mg/mL (102.33 mM), though ultrasonic treatment may be needed to fully dissolve the solid.[1] Since DMSO is hygroscopic, it's crucial to use a fresh, unopened bottle to prevent introducing water, which can affect solubility and stability. Once dissolved, stock solutions should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.[1][2]
Q2: What are the optimal storage conditions for this compound solid and stock solutions?
A2: As a solid, this compound should be stored at -20°C under nitrogen.[1] For stock solutions in DMSO, storage at -80°C is recommended for long-term stability (up to 6 months), while for short-term storage (up to 1 month), -20°C is acceptable.[1] Always store solutions under nitrogen if possible to prevent oxidative degradation.[1]
Q3: My this compound solution has turned a slight yellow color. Is it still usable?
A3: The solid form of this compound is described as white to light yellow.[1] However, a noticeable color change in a previously clear, colorless stock solution could indicate degradation or oxidation. It is highly recommended to perform a quality control check, such as HPLC-MS, to assess the purity of the solution before proceeding with critical experiments. If significant degradation is detected, a fresh stock solution should be prepared.
Q4: I am observing inconsistent results in my cell-based assays. Could this compound instability be the cause?
A4: Yes, inconsistent results are a common symptom of compound instability in experimental media. This compound, like many small molecules, can be unstable in aqueous environments like cell culture media at 37°C.[3] Degradation over the course of an experiment will lower the effective concentration of the active compound, leading to high variability. It is advisable to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[3]
Q5: How stable is this compound in aqueous solutions like cell culture media?
A5: While specific public data on the half-life of this compound in cell culture media is limited, related VHL ligands have been studied for their metabolic stability.[4] Potential degradation pathways in aqueous or biological media include hydrolysis of the amide bonds and oxidation of the thiazole ring or other susceptible parts of the molecule.[4] The presence of serum in the media can also affect stability, as enzymes in the serum may metabolize the compound.[5] It is best practice to determine the stability empirically under your specific experimental conditions.
Q6: What are some best practices to minimize degradation of this compound during cell culture experiments?
A6: To minimize degradation, consider the following:
-
Minimize time in aqueous media: Prepare working solutions fresh from a frozen DMSO stock just before adding to cells.
-
Use serum-free or heat-inactivated serum: For short-term experiments, using serum-free media or heat-inactivated fetal bovine serum (FBS) can reduce enzymatic degradation.[5]
-
Replenish the compound: For experiments lasting longer than 24 hours, consider replenishing the media with fresh this compound to maintain a consistent concentration.[5]
-
Control for pH: Ensure the pH of your cell culture media remains stable (typically 7.2-7.4), as pH shifts can accelerate hydrolysis.[5]
Data Presentation
The following tables summarize key data regarding the handling and storage of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Store under nitrogen, away from moisture.[6] |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; store under nitrogen.[1] |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; store under nitrogen.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (~102.33 mM) | Requires ultrasonic assistance.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~5.12 mM) | For in vivo formulations.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~5.12 mM) | For in vivo formulations.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~5.12 mM) | For in vivo formulations.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of High-Concentration Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes or cryovials
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed cryovials suitable for low-temperature storage.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media via HPLC-MS
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (with and without serum, as required)
-
24-well tissue culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock into the cell culture medium to the final experimental concentration (e.g., 1 µM).
-
Add 1 mL of this working solution to triplicate wells of a 24-well plate. Include a set of wells without cells to assess chemical stability, and another set with cells to assess both chemical and metabolic stability.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the compound.
-
Quench the reaction and precipitate proteins by adding 200 µL of cold acetonitrile containing an internal standard to each 100 µL aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-MS. Monitor the peak area of the this compound parent ion over time relative to the internal standard.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and calculate its half-life (t½) under the tested conditions.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for this compound stability assessment.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
Technical Support Center: Optimization of VH032-OH for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of VH032-OH in cell-based assays. Here you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, detailed experimental protocols, and informative diagrams to streamline your research.
A Note on Nomenclature: VH032 is a widely recognized VHL E3 ligase ligand. "this compound" refers to a hydroxylated form of VH032, which also functions as a VHL ligand.[1][2] While the core principles of experimental optimization are similar for both compounds, it is important to note that modifications to the parent molecule, such as the addition of a hydroxyl group, can influence its physicochemical properties and biological activity. For instance, some studies suggest that the specific exit vector on the VH032 ligand, including hydroxylated forms, can impact the efficacy of PROTACs for certain targets.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary function is to recruit the VHL E3 ligase complex. In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as the VHL-recruiting moiety, which, when linked to a ligand for a target protein, facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5][6]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell type, the target protein, and the assay being performed. As a general starting point, a dose-response experiment is recommended. Based on studies with VH032 and related compounds, a broad concentration range from nanomolar to micromolar should be tested. For instance, some degradation studies with VH032-based PROTACs have shown efficacy at concentrations below 100 nM, while other mechanistic studies have used concentrations as high as 250 µM for complete target engagement.[7][8]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration at or below 1%.[9][10]
Q4: Is this compound cytotoxic to cells?
Studies on the parent compound, VH032, have shown no significant cytotoxicity in several cell lines at concentrations up to 150 µM.[11] However, it is crucial to perform a cytotoxicity assay for your specific cell line and experimental conditions. This will help you distinguish between target-specific effects and non-specific toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low target degradation | Insufficient concentration of this compound-based PROTAC. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). |
| Poor cell permeability of the PROTAC. | Increase incubation time. Verify cellular uptake if possible. The physicochemical properties of PROTACs, including high molecular weight, can limit membrane permeability.[6][12] | |
| Inefficient ternary complex formation. | The specific linkage and exit vector on the this compound ligand can affect PROTAC efficacy for different targets.[3] Consider alternative linker strategies or E3 ligase ligands if the issue persists. | |
| Low expression of VHL E3 ligase in the cell line. | Confirm VHL expression levels in your chosen cell line via Western blot or qPCR. | |
| Proteasome inhibition. | Ensure that other treatments or experimental conditions are not interfering with proteasome function. As a control, co-treat with a proteasome inhibitor (e.g., MG132) to see if the target protein levels are rescued.[13] | |
| High cell toxicity | Off-target effects of the PROTAC or this compound itself. | Determine the IC50 value of your PROTAC in a cytotoxicity assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the toxic range for your degradation experiments. |
| High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration is non-toxic to your cells, typically below 1%.[9][10] | |
| Inconsistent results | Solubility issues with this compound. | This compound may precipitate in aqueous solutions. Ensure complete dissolution of the stock solution and vortex the final working solution before adding to cells. Sonication may also aid dissolution.[1][14] |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (102.33 mM) | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) | [1] |
Note: It is recommended to use sonication to aid dissolution. Hygroscopic DMSO can impact solubility, so use newly opened vials.[1]
Table 2: Binding Affinities of VH032 and Related Compounds to VHL
| Compound | Assay | Binding Affinity (Kd or Ki) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [15] |
| VH032 | TR-FRET | Ki = 142.1 nM | [9] |
| VH298 (a more potent analog) | TR-FRET | Ki = 110.4 nM | [9] |
| VH032 phenol | TR-FRET | Ki = 77.9 nM | [9] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound-based PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities and normalize the target protein signal to the loading control.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound or your PROTAC for the desired time (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: A typical experimental workflow for optimizing this compound-based PROTACs.
Caption: A logical troubleshooting guide for lack of target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing VH032-OH Binding Affinity to VHL
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the binding affinity of the VHL ligand, VH032-OH, to its target protein, the von Hippel-Lindau E3 ligase.
Strategies to Enhance Binding Affinity: A Summary of Modifications
Systematic structural modifications of the VH032 scaffold have been explored to improve its binding affinity to VHL. These modifications can be broadly categorized into three main areas: the Left-Hand Side (LHS), the Right-Hand Side (RHS), and the central hydroxyproline (Hyp) core.
Left-Hand Side (LHS) Modifications
The LHS of VH032, typically containing a tert-butyl group, plays a crucial role in interacting with a pocket in VHL. Modifications in this region have yielded significant improvements in binding affinity.
-
Cycloalkyl Groups: Replacing the bulky tert-butyl group with smaller, more constrained cycloalkyl groups has proven beneficial. For instance, the introduction of a cyclopropyl ring can lead to a ~1.4-fold increase in binding affinity.[1][2] This is attributed to a better fit within the pocket and favorable conformational changes in the Arg69 side chain of VHL.[1]
-
α-Fluorination: The addition of an α-fluorine substituent to the cyclopropyl-modified LHS, as seen in the inhibitor VH101, can further enhance binding affinity.[1][2]
-
Amide Bond Modifications: Altering the acetamide group on the LHS can also impact binding. While N-terminal acetylation of the precursor to VH032 significantly improved affinity, further bulky substitutions like N-Boc protection can be detrimental.[1][2]
Right-Hand Side (RHS) Modifications
The RHS of VH032, characterized by a 4-methylthiazolyl group, also presents opportunities for optimization.
-
Benzylic Methylation: Stereoselective methylation at the benzylic position of the RHS has been shown to improve binding affinity by approximately two-fold.[1]
-
Heterocyclic Ring Variation: Replacing the 4-methylthiazolyl group with other five-membered heterocyclic moieties, such as 4-methylisoxazolyl or cyclopropyl-carbonitrile (as in VH298), can lead to considerable improvements in binding affinity, with some analogs achieving IC50 values below 30 nM.[1]
Hydroxyproline (Hyp) Core Modifications
The central hydroxyproline moiety is critical for the interaction with VHL.
-
Fluorination: The influence of fluorination on the hydroxyproline ring has been investigated. The (3R,4S)-F-Hyp derivative maintains a binding affinity comparable to the parent hydroxyproline-containing compound, while the (3S,4S)-F-Hyp derivative shows a considerable decrease in affinity.[1][2]
Quantitative Data on VH032 Analogs
The following table summarizes the binding affinities of various VH032 analogs to VHL. Note that the values are sourced from different studies and may have been determined using different experimental assays, which can influence direct comparability.
| Compound/Modification | Assay | Binding Affinity Metric | Value | Fold Improvement vs. VH032 | Reference |
| VH032 | FP | IC50 | 454 nM | - | [1] |
| VH032 | ITC | Kd | 185 nM | - | [1][2] |
| Benzylic Methylation (Inhibitor 39) | FP | IC50 | 196 nM | ~2.3 | [1] |
| Methyl Acetamide at Benzylic Position (Inhibitor 40) | FP | IC50 | ~150 nM | ~3.0 | [1] |
| 4-Methylisoxazolyl on RHS (Inhibitor 41) | FP | IC50 | < 30 nM | >15 | [1] |
| Cyclopropyl-carbonitrile on RHS (Inhibitor 42/VH298) | FP | IC50 | < 30 nM | >15 | [1] |
| Cyclopropyl on LHS (Compound 20) | - | Binding Affinity | ~1.4-fold increase | 1.4 | [1][2] |
| α-Fluorocyclopropyl on LHS (VH101) | ITC | Kd | 44 nM | ~4.2 | [1] |
| α-Acetylcyclopropyl on LHS (Compound 22) | ITC | Kd | 106 nM | ~1.7 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and troubleshooting.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled HIF-1α peptide from VHL by the test compound.
-
Reagents: Purified VHL complex (VCB), fluorescently labeled HIF-1α peptide (e.g., FAM-labeled), test compounds (VH032 analogs), and assay buffer.
-
Procedure:
-
Prepare a solution of the VHL complex and the fluorescently labeled HIF-1α peptide in the assay buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the VHL/peptide mixture to the wells.
-
Incubate the plate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in polarization is proportional to the amount of labeled peptide displaced by the test compound. The IC50 value is determined by plotting the polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Reagents: Purified VHL complex and the test compound, both in the same buffer.
-
Procedure:
-
Load the VHL solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the VHL solution while monitoring the heat released or absorbed.
-
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a binding model to calculate the Kd and other thermodynamic parameters.
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
This assay measures the proximity of a donor and an acceptor fluorophore, which are brought together when a fluorescently labeled VHL ligand binds to a terbium-labeled anti-GST antibody associated with a GST-tagged VHL complex.
-
Reagents: GST-tagged VHL complex (GST-VCB), terbium-labeled anti-GST antibody, a fluorescently labeled VHL probe (e.g., BODIPY FL VH032), and test compounds.[3][4]
-
Procedure:
-
Incubate the GST-VCB with the terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled VHL probe and the test compound.
-
Incubate to allow for binding competition.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: A decrease in the TR-FRET signal indicates displacement of the fluorescent probe by the test compound. IC50 values can be calculated from the dose-response curves.
Troubleshooting Guides and FAQs
Q1: My measured binding affinity for this compound is significantly different from reported values. What could be the issue?
A1: Discrepancies in binding affinity measurements can arise from several factors:
-
Assay Type: Different assays (e.g., FP, ITC, TR-FRET) measure binding under different conditions and can yield different absolute values. It is important to compare data generated using the same assay.
-
Protein Quality: Ensure the VHL protein complex is properly folded, pure, and active. Protein aggregation or degradation can significantly impact binding.
-
Buffer Conditions: pH, salt concentration, and additives in the assay buffer can influence protein-ligand interactions. Ensure your buffer conditions are consistent and optimized.
-
Compound Purity and Concentration: Verify the purity of your this compound and accurately determine its concentration. Impurities can interfere with the assay.
-
Instrument Calibration: Ensure that the instruments used for the measurements (e.g., plate reader, calorimeter) are properly calibrated.
Q2: I am not observing any improvement in binding affinity with my modified VH032 analog. What should I check?
A2: If a modification does not lead to the expected improvement in binding affinity, consider the following:
-
Structural Justification: Re-evaluate the rationale for the modification. Was it based on structural data or a clear SAR trend? Some modifications, even if seemingly minor, can disrupt key interactions. For example, installing bulky groups on the LHS can lead to a significant loss of affinity.[1][2]
-
Stereochemistry: The stereochemistry of the modifications is often critical. For instance, only specific stereoisomers of fluorinated hydroxyproline maintain binding affinity.[1][2] Ensure the correct stereoisomer was synthesized and tested.
-
Compound Characterization: Thoroughly characterize your synthesized analog to confirm its identity and purity.
-
Solubility Issues: The modified compound might have poor solubility in the assay buffer, leading to an underestimation of its true affinity.
Q3: How can I improve the cellular permeability of my VH032-based inhibitor?
A3: While optimizing for binding affinity, it is also crucial to consider cellular permeability. VH032 itself has shown low passive cell permeability.[5] Strategies to improve this include:
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance cell permeability. However, this needs to be balanced as excessive lipophilicity can lead to other issues like poor solubility and off-target effects.
-
Replacing Hydrogen Bond Donors: Replacing hydrogen bond donors, such as the acetamide-NH, has been explored as a strategy to improve cellular permeability.[1][2]
-
Systematic SAR: Employ a systematic approach to modify the molecule and assess both binding affinity and cellular activity in parallel. Assays like the NanoBRET target engagement assay can be performed in the presence and absence of cell permeabilizing agents to simultaneously evaluate both parameters.[6]
Visualizing Experimental Workflows and Modification Strategies
DOT Language Scripts for Diagrams
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Caption: Key modification strategies to enhance this compound binding affinity.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
Technical Support Center: Troubleshooting Ternary Complex Formation with VH032-OH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving VH032-OH-based Proteolysis Targeting Chimeras (PROTACs). The information is presented in a question-and-answer format to directly address common challenges encountered during the formation of the critical PROTAC-target-E3 ligase ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a derivative of the potent and selective VHL (von Hippel-Lindau) E3 ligase ligand, VH032.[1][2] It is incorporated as the E3 ligase-recruiting moiety in PROTACs. The hydroxyl group (-OH) provides a convenient attachment point for the linker that connects to the target protein ligand.[3] By binding to VHL, this compound recruits the VHL E3 ligase complex to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome.[4][5]
Q2: What is the significance of the ternary complex in PROTAC efficacy?
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of a PROTAC's mechanism of action.[1][6] The stability and conformation of this complex directly influence the efficiency of ubiquitin transfer to the target protein, which in turn dictates the rate and extent of its degradation.[7][8] Highly cooperative and stable ternary complexes are often associated with more potent and efficient PROTACs.[1][2][9]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one of its protein partners (either the target or the E3 ligase) affects its affinity for the other.
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-target) increases the affinity for the third protein (E3 ligase), leading to a more stable ternary complex. This is highly desirable for potent PROTACs.[1][9][10]
-
Negative cooperativity (α < 1): The binding of the first protein partner decreases the affinity for the second, resulting in a less stable ternary complex.
-
No cooperativity (α = 1): The binding events are independent.
High cooperativity can lead to potent degradation even if the binary affinities of the PROTAC for its individual protein partners are modest.[11]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in both ternary complex formation and cellular degradation assays where the desired effect (e.g., complex formation or protein degradation) decreases at very high PROTAC concentrations. This is because at high concentrations, the PROTAC can form two separate binary complexes (PROTAC-target and PROTAC-E3 ligase) that are unable to assemble into the productive ternary complex. To mitigate the hook effect, it is crucial to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for ternary complex formation and subsequent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound PROTACs.
Problem 1: No or weak ternary complex formation in biophysical assays (SPR, ITC, etc.).
| Potential Cause | Troubleshooting Action |
| Protein Quality Issues | - Protein Aggregation: Check for protein aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). If aggregates are present, optimize protein purification and storage conditions (e.g., different buffers, additives, or flash-freezing).- Protein Misfolding/Inactivity: Ensure that both the target protein and the VHL E3 ligase complex are properly folded and active. Perform functional assays if available. |
| Assay Conditions | - Buffer Mismatch: Ensure all proteins and the PROTAC are in the same, well-matched buffer for ITC experiments to minimize heats of dilution. Dialyze all components against the final assay buffer.- Incorrect Protein Concentrations: Accurately determine the concentrations of your active proteins. For ITC, the recommended concentration in the cell is typically 10-20 µM.[12] |
| PROTAC Integrity | - Compound Degradation: Verify the purity and integrity of your this compound PROTAC using techniques like LC-MS and NMR. Ensure proper storage conditions as recommended by the supplier.- Solubility Issues: Check the solubility of the PROTAC in the assay buffer. The presence of a small amount of DMSO (typically <1%) is often acceptable, but its concentration should be matched across all solutions. |
| Intrinsic Properties of the PROTAC | - Poor Cooperativity: The linker length or attachment point on the target ligand may not be optimal, leading to steric clashes or an unfavorable conformation for ternary complex formation. Consider synthesizing analogs with different linker lengths and compositions.[13] |
Problem 2: No or weak target degradation in cellular assays (Western Blot, HiBiT).
| Potential Cause | Troubleshooting Action |
| Cellular Permeability | - Poor Cell Entry: The PROTAC may not be efficiently entering the cells. Assess cell permeability using a NanoBRET target engagement assay in both intact and permeabilized cells.[3][7][14] If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the PROTAC. |
| Target Engagement | - Lack of Target Binding in Cells: Confirm that the PROTAC is binding to both the target protein and VHL inside the cells. A NanoBRET target engagement assay is a powerful tool for this.[3][7][14] |
| Ternary Complex Formation in Cells | - Inefficient Cellular Ternary Complex Formation: Even with target engagement, the ternary complex may not form efficiently in the cellular environment. Use a NanoBRET ternary complex assay or co-immunoprecipitation (Co-IP) to assess complex formation in live cells.[14][15] |
| Ubiquitination and Proteasome Activity | - Lack of Ubiquitination: The ternary complex may form but in a non-productive conformation, preventing ubiquitin transfer. Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin after treating with the PROTAC and a proteasome inhibitor (e.g., MG132).[15]- Inhibited Proteasome: The cell's proteasome machinery may be compromised. Include a positive control for degradation (e.g., a known degrader) or use a proteasome activity assay.[9] |
| High Protein Synthesis Rate | - Rapid Target Replenishment: The cell may be synthesizing new target protein at a rate that counteracts the degradation. Perform a time-course experiment to find the optimal degradation window.[9] |
| Resistance Mechanisms | - VHL Mutation or Downregulation: The cell line may have mutations in VHL or low VHL expression, rendering the this compound PROTAC ineffective. Sequence the VHL gene in your cell line and check its expression level by Western blot.[16] |
Quantitative Data Summary
The following tables summarize key quantitative data for VH032 and related VHL-based PROTACs to serve as a reference for your experiments.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay | Reference |
| VH032 | 185 nM | Not Specified | [2] |
| VH101 (VH032 derivative) | 44 nM | Not Specified | [4] |
| BODIPY FL VH032 | 100.8 nM | FP |
Table 2: Cooperativity of VHL-based PROTACs
| PROTAC | Target | Cooperativity (α) | Assay | Reference |
| AT1 (modified VH032 ligand) | Brd4BD2 | 7 | ITC | [1] |
| CM11 (homo-PROTAC with VH032-derived warhead) | VHL | >18 | ITC | [9] |
| MZ1 (VH032-based) | Brd4BD2 | 15 | ITC | [4] |
Table 3: Cellular Degradation Potency of VHL-based PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC 6-b | ITK | Jurkat | 42 nM | 71% | [3] |
| PROTAC 4-a | ITK | Jurkat | 937 nM | 71% | [3] |
| CM11 | pVHL30 | Not Specified | <100 nM | Not Specified | [9] |
| SIM1 (trivalent, VH032-based) | BRD2/3/4 | HEK293 | 0.7 - 9.5 nM | Not Specified | [15] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[12]
Materials:
-
Purified target protein
-
Purified VHL E3 ligase complex (VCB: VHL, Elongin C, Elongin B)
-
This compound PROTAC
-
ITC instrument
-
Matched dialysis buffer
Protocol:
-
Determine Binary Binding Affinities:
-
PROTAC to VHL (Kd1): Titrate the PROTAC (100-200 µM in syringe) into the VHL complex (10-20 µM in cell).
-
PROTAC to Target (Kd2): Titrate the PROTAC (100-200 µM in syringe) into the target protein (10-20 µM in cell).
-
-
Determine Ternary Binding Affinity (Kd,ternary):
-
Titrate the PROTAC (100-200 µM in syringe) into a solution containing a pre-mixed complex of the VHL complex and the target protein (e.g., 10 µM VHL and 12 µM target protein in the cell).
-
-
Data Analysis:
-
Fit the titration data to a one-site binding model to obtain the Kd values.
-
Calculate the cooperativity factor: α = Kd1 / Kd,ternary
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary complex formation.[4]
Materials:
-
Purified, biotinylated VHL complex
-
Purified target protein
-
This compound PROTAC
-
SPR instrument with a streptavidin-coated sensor chip
-
Running buffer
Protocol:
-
Immobilization: Immobilize the biotinylated VHL complex onto the streptavidin sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding kinetics (KDbinary).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Flow these solutions over the immobilized VHL surface to determine the ternary binding kinetics (KDternary).
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters.
-
Calculate cooperativity: α = KDbinary / KDternary
-
NanoBRET Assay for Cellular Target Engagement and Ternary Complex Formation
Objective: To measure PROTAC binding to its targets and the formation of the ternary complex in living cells.[1][14]
Materials:
-
Cells expressing NanoLuc-tagged target protein and HaloTag-tagged VHL
-
NanoBRET Nano-Glo substrate
-
HaloTag NanoBRET 618 ligand
-
This compound PROTAC
Protocol for Ternary Complex Formation:
-
Cell Preparation: Seed cells expressing both NanoLuc-target and HaloTag-VHL in a multi-well plate.
-
Labeling: Add the HaloTag NanoBRET 618 ligand to the cells and incubate.
-
PROTAC Treatment: Add a range of concentrations of the this compound PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET Nano-Glo substrate.
-
Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals.
-
Data Analysis: Calculate the NanoBRET ratio. An increase in the BRET signal upon PROTAC addition indicates ternary complex formation.
Visualizations
Caption: The mechanism of action of a this compound PROTAC.
Caption: A logical workflow for troubleshooting failed degradation.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 14. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for VH032-OH Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of VH032-OH and its derivatives. Below, you will find troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your purification workflows.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives.
Q1: My this compound derivative shows low retention and co-elutes with the solvent front in reversed-phase HPLC. How can I improve retention?
A1: This is a common issue for polar molecules like this compound. Here are several strategies to improve retention:
-
Use a More Polar Stationary Phase: Consider a column with an embedded polar group (e.g., a C18 with a polar endcapping) or a phenyl-hexyl phase. These can provide alternative selectivity for polar analytes.
-
Adjust Mobile Phase pH: For basic compounds, operating at a lower pH (e.g., 2.5-4.0) can protonate the analyte, increasing its interaction with the stationary phase. For acidic compounds, a higher pH might be beneficial. Always use a column stable at your chosen pH.
-
Mobile Phase Additives: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can improve the retention and peak shape of polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a high organic content mobile phase, which can significantly improve the retention of polar molecules.
Q2: I am observing significant peak tailing for my this compound derivative in my HPLC chromatogram. What is causing this and how can I fix it?
A2: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on your molecule. To mitigate this, add a competing base like triethylamine (TEA) to your mobile phase at a low concentration (0.1-0.5%). Alternatively, use a highly end-capped column to minimize the number of accessible silanol groups.
-
Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your compound to maintain a single ionic state.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: A deteriorated column can also cause poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Q3: My this compound derivative appears to be degrading on the silica gel during flash chromatography. What are my options?
A3: The acidic nature of standard silica gel can cause degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonia in methanol, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol.
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the silica.
Q4: After purification, the yield of my this compound derivative is very low. What are the potential causes and solutions?
A4: Low recovery can be due to several factors, from experimental technique to compound stability.
-
Incomplete Elution: Your compound may be too strongly adsorbed to the stationary phase. If using flash chromatography, try a more polar solvent system. For HPLC, a stronger mobile phase or a gradient that goes to a higher percentage of the strong solvent may be necessary.
-
Precipitation: The compound may be precipitating on the column or in the tubing, especially if you are injecting a sample in a solvent that is much stronger than the mobile phase. Ensure your sample is fully dissolved in the mobile phase or a weaker solvent.
-
Degradation: As mentioned previously, the compound may be degrading during purification. Address potential stability issues by using deactivated stationary phases or adjusting the mobile phase pH.
-
Sub-optimal Fraction Collection: For automated systems, ensure the peak detection threshold is set appropriately to collect your entire peak.
Q5: I'm having trouble removing a closely related impurity from my this compound derivative. What purification technique is best for this?
A5: For separating closely related impurities, high-resolution techniques are necessary.
-
Preparative HPLC: This is often the most effective method for separating compounds with very similar structures. You may need to optimize the stationary phase, mobile phase, and gradient profile to achieve baseline separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective and scalable method for removing impurities. This technique relies on differences in solubility between your compound and the impurity. Multiple recrystallization cycles may be needed to achieve high purity.[1]
Quantitative Data on Purification Methods
The choice of purification method will depend on the scale of your synthesis, the nature of the impurities, and the required final purity. The following table provides a general comparison of common purification techniques for this compound derivatives.
| Purification Method | Typical Purity | Typical Recovery | Throughput | Key Considerations |
| Flash Column Chromatography (Silica Gel) | 85-95% | 70-90% | High | Cost-effective for large scales. Potential for compound degradation on acidic silica.[2] |
| Preparative Reversed-Phase HPLC | >98% | 60-85% | Low to Medium | High resolution for removing closely related impurities. Requires method development and can be costly for large scales.[3][4] |
| Recrystallization | >99% (if optimized) | 50-80% | Medium to High | Highly effective for achieving high purity. Requires finding a suitable solvent system and can sometimes be challenging to optimize.[1][5] |
| Trituration | Variable | Variable | High | A simple method for removing soluble impurities by washing the solid product with a solvent in which it is poorly soluble. Often used as a preliminary purification step. |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Preparative Reversed-Phase HPLC
This protocol provides a starting point for purifying this compound derivatives. Optimization of the mobile phase and gradient will likely be required.
-
Column Selection: A C18 stationary phase is a good starting point. For polar derivatives, consider a column with an embedded polar group.
-
Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent, such as DMSO or methanol, at a known concentration. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 19 x 100 mm column).
-
Gradient: A typical starting gradient would be 10-95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified product.
Protocol 2: Flash Column Chromatography with Deactivated Silica
This protocol is suitable for larger scale purifications where compound stability on silica is a concern.
-
Column Packing: Dry pack a column with silica gel.
-
Deactivation: Prepare a solvent mixture of your initial, low-polarity eluent (e.g., 98:2 dichloromethane:methanol) containing 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of the initial eluent without triethylamine to remove the excess base.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.
-
Elution: Begin elution with your low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol).
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 3: Recrystallization
Finding the right solvent system is key to successful recrystallization.
-
Solvent Screening: Test the solubility of your crude this compound derivative in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems to try include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[1][6]
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Further cooling in an ice bath can also promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Chromatography | Evotec [evotec.com]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VH032-OH and Other VHL Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable von Hippel-Lindau (VHL) E3 ligase ligand is a critical step in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. This guide provides a comprehensive comparative analysis of VH032-OH and other prominent VHL ligands, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in informed decision-making.
Data Presentation: Quantitative Comparison of VHL Ligands
The binding affinity of a ligand to VHL is a key determinant of its efficacy in recruiting the E3 ligase to a target protein. The following table summarizes the binding affinities (Kd) of this compound and other notable VHL ligands, as determined by various biophysical assays.
| Ligand | Chemical Structure | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenyl)thiazole-5-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| This compound | (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenyl)thiazole-5-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | Data not explicitly found, but it is a derivative of VH032 used as a linker attachment point. | - | [2] |
| VH298 | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 90 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| VH101 | (2S,4R)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 44 nM | Fluorescence Polarization (FP) | [4] |
| VH032 derivative (Compound 21) | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 44 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| VH032 derivative (Compound 23) | (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 930 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| VH032 derivative (Compound 26) | (2S,4R)-1-((S)-3,3-dimethyl-2-(methylsulfonamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 240 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| VH032 derivative (Compound 27) | (2S,4R)-1-((S)-2-(cyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 110 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| VH032 derivative (Compound 30) | (2S,4R)-1-((S)-3,3-dimethyl-2-(propionamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 350 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| VH032 derivative (Compound 32) | (2S,4R)-1-((S)-2-(isobutyramido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 190 nM | Surface Plasmon Resonance (SPR) | [5][6] |
Experimental Protocols
Accurate and reproducible assessment of ligand binding is paramount. Below are detailed methodologies for key experiments cited in the characterization of VHL ligands.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
MicroCal ITC instrument (e.g., ITC200)
-
Purified VHL protein complex (VBC: VHL, Elongin B, and Elongin C) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
VHL ligand of interest dissolved in the same buffer as the protein
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare a solution of the VHL protein complex at a concentration of 10-20 µM.
-
Prepare a solution of the VHL ligand at a concentration 10-20 fold higher than the protein concentration.
-
Ensure both solutions are in identical, degassed buffer to minimize artifacts from heats of dilution and mixing.[7][8]
-
-
Instrument Setup:
-
Set the experiment temperature (e.g., 25 °C).
-
Set the reference power and initial delay.
-
Define the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate the automated titration sequence.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified VHL protein complex
-
VHL ligand of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the VHL protein complex (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the VHL ligand in running buffer.
-
Inject the ligand solutions over the immobilized VHL surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11][12][13][14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive, homogeneous assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. It is well-suited for high-throughput screening of VHL ligands.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume, white microplates (e.g., 384-well)
-
Tagged VHL protein complex (e.g., GST-VHL or His-VHL)
-
Lanthanide-labeled antibody against the tag (donor, e.g., Tb-anti-GST)
-
Fluorescently labeled VHL ligand or a competing fluorescent probe (acceptor)
-
Assay buffer
Protocol:
-
Assay Setup:
-
In a microplate, add the tagged VHL protein complex.
-
Add the lanthanide-labeled antibody.
-
Add the fluorescently labeled VHL ligand/probe.
-
For competitive binding assays, add varying concentrations of the unlabeled test ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Excite the donor fluorophore (e.g., at 340 nm).
-
Measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Acceptor emission / Donor emission).
-
For competitive binding assays, plot the TR-FRET ratio against the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.[15][16][17][18][19][20][21]
-
Mandatory Visualization
VHL-HIF Signaling Pathway
The canonical function of the VHL protein is to regulate the degradation of Hypoxia-Inducible Factor alpha (HIF-α), a key transcription factor in the cellular response to low oxygen levels.
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow: TR-FRET Competitive Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of a VHL ligand using a competitive TR-FRET assay.
Caption: Workflow of a TR-FRET competitive binding assay for VHL ligands.
VHL-Independent Signaling Pathways
Beyond its canonical role in HIF-α degradation, VHL participates in several HIF-independent signaling pathways that are crucial for cellular homeostasis and tumor suppression.
Caption: Overview of key VHL-independent signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. ITC sample preparation [structbio.vanderbilt.edu]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. biorxiv.org [biorxiv.org]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
VH298 Outperforms VH032-OH as a VHL Ligand: A Data-Driven Comparison
In the landscape of chemical biology and drug discovery, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a high-affinity ligand for the E3 ligase von Hippel-Lindau (VHL) is critical. This guide provides a comprehensive comparison between two prominent VHL ligands, VH032-OH and VH298, to assist researchers in selecting the optimal tool for their studies. The available data indicates that VH298 is a superior VHL ligand in terms of binding affinity and cellular activity compared to the parent molecule, VH032, and its derivative, this compound.
VH298 was developed as a second-generation inhibitor, building upon the scaffold of VH032.[1] This optimization resulted in a ligand with enhanced cell permeability and more potent cellular activity.[2] While direct comparative studies between this compound and VH298 are limited, data on the parent compound, VH032, provides a strong basis for comparison. This compound is primarily utilized as a derivative of VH032 with a hydroxyl group that serves as a convenient attachment point for linkers in the synthesis of PROTACs.[3][4]
Quantitative Comparison of VHL Ligand Performance
The following tables summarize the key quantitative data comparing the binding affinities and inhibitory concentrations of VH032, its derivative this compound (referred to as VH032 phenol in some literature), and VH298.
Table 1: VHL Binding Affinity
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [5] |
| VH298 | 90 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| 80 nM | Competitive Fluorescence Polarization (FP) | [6] |
Table 2: VHL Inhibitory Activity
| Ligand | Inhibitory Constant (Ki) | Assay Method | Reference |
| VH032 | 33.4 nM | TR-FRET | [7][8] |
| VH032 phenol (this compound) | 14.6 nM | TR-FRET | [7] |
| VH298 | 18.9 nM | TR-FRET | [7][8] |
Table 3: Cellular Activity
| Ligand | Cellular Effect | Cell Line | Concentration | Reference |
| VH032 | 3-fold increase in HIF activity | U2OS | 150 µM | [9] |
| VH298 | 3-fold increase in HIF activity | U2OS | 50 µM | [9] |
| Detectable HIF activity | U2OS | 10 µM | [9] |
The data clearly demonstrates that VH298 exhibits a significantly higher binding affinity for VHL compared to VH032.[6] In cellular assays, VH298 is substantially more potent, inducing the same level of HIF activity at a three-fold lower concentration than VH032.[9] Notably, the inhibitory constant (Ki) for this compound (VH032 phenol) in a TR-FRET assay was found to be slightly better than that of VH298 in the same study, suggesting that the modification to create the hydroxyl linker attachment point does not negatively impact, and may even slightly improve, binding in this specific assay format.[7] However, the overall evidence, particularly regarding cellular potency, strongly favors VH298 as the more effective VHL ligand.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these VHL ligands is the disruption of the VHL-HIF-1α interaction, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-inducible genes.
A typical experimental workflow to compare the efficacy of VHL ligands involves a series of in vitro and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Materials: Purified VHL-ElonginB-ElonginC (VBC) complex, this compound or VH298 ligand, ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Procedure:
-
The VBC complex is placed in the sample cell of the calorimeter.
-
The VHL ligand is loaded into the injection syringe.
-
A series of small, sequential injections of the ligand into the VBC solution are performed.
-
The heat change upon each injection is measured.
-
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the Kd.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.
-
Materials: VBC complex, a fluorescently labeled VHL ligand (e.g., a fluorescently tagged HIF-1α peptide), unlabeled this compound or VH298, assay buffer.
-
Procedure:
-
A solution containing the VBC complex and the fluorescently labeled ligand is prepared.
-
Increasing concentrations of the unlabeled competitor ligand (this compound or VH298) are added to the solution.
-
The fluorescence polarization is measured after an incubation period.
-
-
Data Analysis: As the unlabeled ligand displaces the fluorescent ligand from the VBC complex, the fluorescence polarization decreases. The data is plotted as fluorescence polarization versus the concentration of the unlabeled ligand, and the IC50 (the concentration of unlabeled ligand that displaces 50% of the fluorescent ligand) is determined. The Ki can then be calculated from the IC50 value.
Western Blot for HIF-1α Stabilization
This technique is used to detect the levels of HIF-1α protein in cells treated with VHL inhibitors.
-
Materials: Cell line of interest (e.g., HeLa, U2OS), this compound or VH298, cell lysis buffer, primary antibody against HIF-1α, secondary antibody conjugated to an enzyme (e.g., HRP), chemiluminescent substrate.
-
Procedure:
-
Cells are treated with varying concentrations of the VHL ligands for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody.
-
The chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of HIF-1α.
-
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
qRT-PCR is used to measure the mRNA levels of genes that are transcriptionally activated by HIF-1, providing a functional readout of VHL inhibitor activity.
-
Materials: Cell line of interest, this compound or VH298, RNA extraction kit, reverse transcriptase, qPCR master mix, primers for HIF target genes (e.g., CA9, GLUT1, PHD2) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Cells are treated with the VHL ligands.
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using the cDNA, primers for the target genes, and the qPCR master mix.
-
-
Data Analysis: The expression levels of the target genes are normalized to the expression of the housekeeping gene, and the fold change in gene expression upon treatment with the VHL ligands is calculated.
Conclusion
Based on the available experimental data, VH298 is unequivocally the better VHL ligand compared to VH032 and its derivative, this compound . VH298 demonstrates superior binding affinity to VHL and significantly greater potency in cellular assays, effectively stabilizing HIF-1α and inducing the hypoxic response at lower concentrations.[6][9] While this compound serves as a valuable chemical tool for the synthesis of PROTACs due to its convenient linker attachment point, for applications requiring maximal VHL engagement and cellular efficacy as a standalone inhibitor, VH298 is the preferred choice for researchers, scientists, and drug development professionals.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assays for Confirming VH032-OH-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, rigorous and quantitative assessment of a degrader's efficacy is paramount. For molecules employing the VH032-OH ligand to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a multi-assay approach is crucial to fully characterize their activity. This guide provides an objective comparison of key assays used to confirm and quantify this compound-mediated protein degradation, complete with experimental protocols and illustrative data.
Introduction to this compound-Mediated Degradation
Proteolysis-targeting chimeras (PROTACs) that incorporate the this compound ligand are designed to induce the degradation of a target protein of interest (POI).[1][2] These heterobifunctional molecules form a ternary complex with the POI and the VHL E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4] Confirmation of this process requires a suite of assays to monitor protein levels, ubiquitination status, and the kinetics of degradation.
Core Assays for Degradation Assessment
The three primary methods for confirming and quantifying protein degradation are Western Blotting, Luciferase Reporter Assays (such as the HiBiT system), and Ubiquitination Assays. Each offers distinct advantages and provides complementary information.
| Assay | Principle | Throughput | Key Outputs | Pros | Cons |
| Western Blot | Antibody-based detection of protein size and abundance. | Low to Medium | Semi-quantitative protein levels, Dmax, DC50. | Directly measures endogenous protein, widely accessible. | Semi-quantitative, labor-intensive, requires specific antibodies.[5] |
| HiBiT Luciferase Assay | Luminescence detection of a tagged protein.[6] | High | Quantitative protein levels, real-time kinetics, Dmax, DC50.[7] | Highly sensitive, quantitative, amenable to high-throughput screening.[6] | Requires genetic modification of the target protein. |
| Ubiquitination Assay | Detection of polyubiquitin chains on the target protein. | Low to Medium | Confirmation of the mechanism of action. | Directly demonstrates E3 ligase activity on the target. | Technically challenging, often requires immunoprecipitation.[8] |
Quantitative Data Comparison: A Case Study
To illustrate the comparative performance of these assays, we present hypothetical data for a this compound-based PROTAC targeting Bromodomain-containing protein 4 (BRD4).
| Parameter | Western Blot | HiBiT Luciferase Assay |
| DC50 (Degradation Concentration 50%) | ~25 nM | 20 nM |
| Dmax (Maximum Degradation) | >90% | >95% |
| Time to Dmax | 8-16 hours | 6-8 hours |
| Assay Time | 1-2 days | 4-24 hours |
| Throughput | Low | High |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound-mediated protein degradation pathway and a typical experimental workflow for its confirmation.
This compound-mediated protein degradation pathway.
General experimental workflow for confirming protein degradation.
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps for semi-quantitatively measuring the degradation of a target protein.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with a dose-response of the this compound-PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
HiBiT Luciferase Assay for Quantitative Degradation Kinetics
This protocol describes a high-throughput method to measure protein degradation in real-time.
a. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.[9]
b. Assay Preparation and Measurement:
-
Plate the HiBiT-tagged cells in a 96- or 384-well white plate.
-
Prepare serial dilutions of the this compound-PROTAC.
-
For kinetic measurements, add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the cells.[10]
-
Add the PROTAC dilutions to the wells.
-
Measure luminescence at regular intervals using a plate reader to monitor the decrease in the HiBiT signal, which corresponds to protein degradation.[3]
c. Data Analysis:
-
Normalize the luminescence data to a vehicle control (e.g., DMSO).
-
Calculate the percentage of degradation over time and for each concentration.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) from the dose-response curves.[9]
Immunoprecipitation-Western Blot for Ubiquitination
This protocol confirms that the degradation is mediated by the ubiquitin-proteasome system.
a. Cell Treatment and Lysis:
-
Treat cells with the this compound-PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.[11]
-
Boil the lysate to further denature the proteins.
b. Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration and pre-clear with protein A/G agarose beads.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.[12]
-
Add protein A/G agarose beads to capture the complex.
-
Wash the beads several times to remove non-specific binding.
c. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein. A ladder-like pattern indicates successful ubiquitination.
Conclusion
Confirming this compound-mediated protein degradation requires a combination of assays to provide a comprehensive understanding of the degrader's efficacy and mechanism of action. Western Blotting offers a direct, albeit semi-quantitative, measure of endogenous protein levels. The HiBiT luciferase assay provides a high-throughput and quantitative method for determining degradation kinetics. Finally, ubiquitination assays are essential for confirming the involvement of the ubiquitin-proteasome system. By employing these assays in a complementary fashion, researchers can robustly characterize their this compound-based degraders and accelerate the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Degradation [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Efficacy in VH032-OH Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of PROTACs utilizing the VH032-OH ligand for the von Hippel-Lindau (VHL) E3 ligase. While the VH032 scaffold is a cornerstone in PROTAC design, evidence suggests that the specific use of the hydroxyl group as a linker attachment point (this compound) presents significant challenges to achieving effective protein degradation.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4][5] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized ligase in PROTAC design, with the small molecule VH032 serving as a common ligand.[1][3][4] The point of attachment of the linker to the E3 ligase ligand is a critical determinant of the efficacy of the resulting PROTAC.
The this compound Exit Vector: A Difficult Path to Degradation
While various attachment points on the VH032 ligand have been explored, studies investigating the use of the phenolic hydroxyl group (this compound) as the exit vector for the linker have reported a notable lack of success in inducing protein degradation. In a study developing PROTACs against a range of kinases, it was observed that none of the PROTACs synthesized using the this compound exit vector led to the degradation of their kinase targets.[6] This suggests that the orientation provided by linking through the hydroxyl group may not be conducive to the formation of a productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein, which is essential for subsequent ubiquitination and degradation.[5][6][7]
This finding underscores the critical importance of linker chemistry and attachment geometry in PROTAC design. While the this compound vector allows for engagement with the VHL E3 ligase, it appears to fail in positioning the target protein optimally for ubiquitin transfer.[6]
A Framework for Comparison: Learning from Successful VHL-Based PROTACs
Although a direct comparative table of efficacious this compound based PROTACs is not feasible due to the lack of positive data in the public domain, we can establish a framework for how such a comparison should be structured by examining successful VHL-based PROTACs with different linker attachments. For instance, a comparison of VHL-based PROTACs targeting Class I histone deacetylases (HDACs) provides a clear template for data presentation.
Table 1: Example Comparative Efficacy of VHL-Based HDAC PROTACs
| Compound | Target | Cell Line | DC50 (µM) | Dmax (%) |
| Jps016 (tfa) | HDAC1 | HCT116 | 0.55 | 77 |
| Jps016 (tfa) | HDAC3 | HCT116 | 0.53 | 66 |
| PROTAC 4 | HDAC1 | HCT116 | 0.55 | ~100 |
| PROTAC 4 | HDAC3 | HCT116 | 0.53 | >50 |
This table is based on data for PROTACs not using the this compound linker and is for illustrative purposes to show an ideal comparative data structure.[8]
Experimental Protocols for Efficacy Assessment
To rigorously compare the efficacy of different PROTACs, standardized experimental protocols are essential. The following are key assays used to characterize PROTAC performance.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Seed cells (e.g., HCT116) in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can then be calculated from a dose-response curve.[8]
Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz can help to illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of action for VHL-based PROTACs.
Caption: Experimental workflow for comparing PROTAC efficacy.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Impact of VH032-OH in PROTAC Design: A Quantitative Proteomics Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PROTACs incorporating the VH032-OH E3 ligase ligand. Leveraging quantitative proteomics data, we objectively assess their performance against alternative designs and offer detailed experimental insights.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery for target ubiquitination. VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase, and its hydroxylated analog, this compound, are frequently employed in PROTAC design. This guide delves into the quantitative proteomic effects of incorporating this compound into PROTACs, offering a direct comparison with PROTACs utilizing an alternative linker attachment point on the VH032 scaffold.
Performance Comparison: The Critical Role of the Linker Exit Vector
Recent studies employing quantitative mass spectrometry have revealed a stark difference in the degradation efficiency of PROTACs based on the linker attachment point to the VH032 ligand. A key investigation synthesized a panel of promiscuous kinase-targeting PROTACs using either VH032-NH2 or this compound, allowing for a direct comparison of the two VHL engagement strategies.
The results from quantitative proteomic analysis were unequivocal: PROTACs constructed with the this compound exit vector failed to induce the degradation of their kinase targets.[1] In contrast, PROTACs utilizing the VH032-NH2 linker attachment point demonstrated potent and ubiquitin-proteasome system-dependent degradation of numerous kinases.[1]
This crucial finding underscores the profound impact of the linker exit vector on PROTAC efficacy. While the this compound moiety itself can engage with the VHL E3 ligase, its use as a linker attachment point appears to be suboptimal for forming a productive ternary complex (E3 ligase-PROTAC-target protein) required for subsequent degradation, at least for the kinase targets investigated.
Table 1: Comparative Degradation Activity of VH032-Based PROTACs
| PROTAC Type | Linker Exit Vector | Target Degradation Observed | Key Finding |
| Kinase PROTACs | This compound | No | Ineffective at inducing degradation of targeted kinases.[1] |
| Kinase PROTACs | VH032-NH2 | Yes | Efficiently degraded multiple kinase targets.[1] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflow for its quantitative proteomic assessment.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the accurate interpretation of quantitative proteomics data. The following protocol outlines the key steps used to assess the effects of this compound based PROTACs.
1. Cell Culture and Treatment:
-
Human cell lines (e.g., HeLa or relevant cancer cell lines) are cultured under standard conditions.
-
Cells are treated with the PROTAC of interest (e.g., at a concentration of 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours) to induce protein degradation while minimizing cytotoxic effects.[1]
2. Cell Lysis and Protein Preparation:
-
Following treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein concentration is determined using a standard method like the BCA assay to ensure equal loading for subsequent steps.
3. Protein Digestion and Peptide Labeling:
-
Proteins are reduced, alkylated, and then digested into peptides, typically using trypsin.
-
For quantitative analysis, peptides from different treatment groups are labeled with isobaric tags, such as Tandem Mass Tags (TMT), which allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture is separated by liquid chromatography based on hydrophobicity.
-
The separated peptides are then ionized and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments peptide ions (MS/MS) to determine their amino acid sequence and quantify the abundance of the reporter ions from the TMT labels.
5. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Peptides and their corresponding proteins are identified by searching the data against a protein sequence database.
-
The relative abundance of each protein across the different treatment conditions is determined by comparing the intensities of the TMT reporter ions.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Conclusion
Quantitative proteomics serves as an indispensable tool for the objective evaluation of PROTAC efficacy and selectivity. The direct comparison of PROTACs incorporating this compound with those utilizing an alternative VH032-NH2 linker attachment point clearly demonstrates the critical importance of the linker exit vector in facilitating target protein degradation. While this compound is a valid VHL ligand, its utility as a conjugation point for the linker in PROTAC design may be limited and requires careful consideration and empirical validation for each target protein. This guide highlights the necessity of rigorous, data-driven approaches in the design and optimization of next-generation protein degraders.
References
Comparative Analysis of Linker Attachment Points for VH032-OH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different linker attachment strategies for the von Hippel-Lindau (VHL) E3 ligase ligand, VH032-OH, a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). The choice of where to attach the linker on the E3 ligase ligand can significantly impact the resulting PROTAC's ability to induce target protein degradation. This document summarizes key findings from published studies, presents available data in a structured format, and provides detailed experimental protocols for relevant assays.
Executive Summary
The primary function of a PROTAC is to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Studies have investigated various "exit vectors" or attachment points on VH032. The most common derivatives are this compound, which allows for a phenolic ether linkage, and VH032-NH2, which facilitates an amide bond linkage.
A key study directly comparing these two strategies for targeting kinases found that the linker attachment point had a profound impact on PROTAC efficacy. While PROTACs constructed using a VH032-NH2 linker attachment point successfully induced degradation of target kinases, those synthesized with a this compound phenolic exit vector failed to show any degradation activity against the same targets.[1] This suggests that for certain target classes, the geometry afforded by the phenolic linkage on this compound may not be optimal for productive ternary complex formation.
Data Presentation: Comparison of this compound and VH032-NH2 Linker Attachment Points
The following table summarizes the comparative performance of PROTACs synthesized with different VH032 linker attachment points targeting kinases, as described in the literature.[1]
| Linker Attachment Point | PROTAC Conjugation Chemistry | Target Protein Class | Degradation Activity Observed | Reference |
| This compound | Phenolic Ether Linkage | Kinases | No Degradation | [1] |
| VH032-NH2 | Amide Bond Linkage | Kinases | Degradation Observed | [1] |
Note: The lack of degradation for the this compound-based PROTACs in this study was not due to a failure to engage the VHL E3 ligase. NanoBRET assays confirmed that these PROTACs did bind to VHL, indicating that the issue lies in the subsequent steps of ternary complex formation or the geometric arrangement required for ubiquitination.[1]
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
VHL Target Engagement Assay (NanoBRET™)
This assay is crucial for confirming that the VH032 moiety of the PROTAC is capable of binding to the VHL E3 ligase within a cellular context.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a NanoLuc® luciferase-tagged protein (VHL) to a fluorescently labeled tracer that binds to the same site as the PROTAC's VHL ligand. Competitive displacement of the tracer by the PROTAC results in a decrease in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are typically used. Culture cells in DMEM supplemented with 10% FBS.
-
For the assay, plate cells in a 96-well white, non-binding surface plate.
-
Co-transfect the cells with a VHL-NanoLuc® Fusion Vector and a transfection carrier DNA using a suitable transfection reagent (e.g., FuGENE® HD). Incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test PROTACs in DMSO.
-
-
Assay Execution (Live Cells):
-
Prepare the NanoBRET™ Tracer working solution in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted PROTACs to the wells containing the transfected cells, followed by the tracer solution.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor emission (460nm) and one for the acceptor emission (>600nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
PROTAC-Induced Protein Degradation Assay (Western Blot)
This is the standard method for quantifying the reduction in the levels of a target protein following treatment with a PROTAC.
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. The reduction in the protein band intensity corresponds to the level of degradation.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells (e.g., a cell line endogenously expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
-
Quantitative Proteomics for Specificity Analysis
For a global view of a PROTAC's effects, mass spectrometry-based quantitative proteomics can identify off-target degradation events.
Principle: This method identifies and quantifies thousands of proteins from cell lysates treated with the PROTAC versus a control. By comparing the protein abundance profiles, one can assess the selectivity of the PROTAC.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives significant degradation of the target protein.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides from different conditions (e.g., PROTAC-treated vs. vehicle) with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of each protein across the different conditions.
-
Identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the control. The primary target should be among the most downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing this compound linker strategies.
References
Unveiling a New Era of Targeted Therapeutics: VH032-OH PROTACs Outperform Traditional Inhibitors in Degradation Efficiency
For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic agents is relentless. In a significant advancement, Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032-OH E3 ligase ligand are demonstrating superior efficacy in targeted protein degradation compared to traditional small molecule inhibitors. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the advantages of this next-generation therapeutic modality.
At the forefront of this comparison is the this compound-based PROTAC, MZ1, which targets the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene expression. When pitted against the well-established BET inhibitor, JQ1, MZ1 showcases a remarkable improvement in potency and a targeted degradation mechanism that overcomes the limitations of traditional inhibition.
Quantitative Performance: A Head-to-Head Comparison
The data unequivocally highlights the enhanced performance of the this compound PROTAC MZ1 over the traditional inhibitor JQ1. While JQ1 merely inhibits the function of BRD4, MZ1 actively triggers its degradation, leading to a more profound and sustained biological effect.
| Compound | Mechanism of Action | Target Protein | DC50 (Degradation) | Dmax (Degradation) | IC50 (Inhibition) | Cell Line | Notes |
| MZ1 (this compound PROTAC) | Targeted Protein Degradation | BRD4 | 2-23 nM[1][2] | >90% | 11.3 nM (MV4-11)[3] | HeLa, MV4-11, 22Rv1 | Demonstrates high potency and efficacy in degrading BRD4. Shows ~10-fold selectivity for BRD4 over BRD2 and BRD3.[2] |
| JQ1 (Traditional Inhibitor) | Inhibition of Bromodomain Binding | BRD4 | N/A | N/A | ~100 nM (Kd)[4] | Various | A pan-BET inhibitor that binds to BRD2, BRD3, and BRD4. Does not induce protein degradation. |
| cis-MZ1 (Negative Control) | Binding only (inactive VHL ligand) | BRD4 | No Degradation[1] | N/A | Comparable to MZ1[1] | HeLa | Binds to bromodomains but does not recruit the E3 ligase, hence no degradation is observed.[1] |
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
-
IC50 (Inhibitory Concentration 50): The concentration of the inhibitor required to inhibit 50% of the target protein's activity.
-
N/A: Not Applicable.
Unraveling the Mechanisms: Degradation vs. Inhibition
The fundamental difference in the mechanism of action between this compound PROTACs and traditional inhibitors underpins their contrasting efficiencies.
Traditional inhibitors, like JQ1, function through an occupancy-driven model . They bind to the active site of a target protein, preventing its normal function. The efficacy is directly related to the concentration of the inhibitor and its binding affinity.
In contrast, this compound PROTACs, such as MZ1, operate on a catalytic, event-driven model . MZ1 is a heterobifunctional molecule that simultaneously binds to the target protein (BRD4) and an E3 ubiquitin ligase (VHL).[1] This proximity induces the ubiquitination of BRD4, marking it for destruction by the cell's proteasome.[1] A single PROTAC molecule can trigger the degradation of multiple target protein molecules, leading to a more potent and sustained effect at lower concentrations.[5]
References
Safety Operating Guide
Proper Disposal of VH032-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for VH032-OH, a functionalized von Hippel-Lindau (VHL) ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is classified as a combustible solid and is highly hazardous to water, necessitating strict adherence to disposal protocols. Improper disposal can lead to safety hazards within the laboratory and significant environmental contamination.
Summary of Key Safety and Handling Data
A clear understanding of the chemical properties and hazards of this compound is the first step toward safe disposal. The following table summarizes essential data for this compound.
| Parameter | Information | Source |
| Chemical Name | (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[2-hydroxy-4-(4-methylthiazol-5-yl)benzyl]pyrrolidine-2-carboxamide | Sigma-Aldrich |
| CAS Number | 2244684-42-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₂₄H₃₂N₄O₅S | Sigma-Aldrich[1] |
| Molecular Weight | 488.60 g/mol | Sigma-Aldrich[1] |
| Physical Form | Powder | Sigma-Aldrich[1] |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich[1] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |
Experimental Workflow and Waste Generation
The disposal procedure for this compound will depend on the form of the waste generated during experimental workflows. PROTAC research typically involves the use of this compound in both solid and solution forms.
Caption: this compound Experimental Workflow and Waste Generation.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is critical for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (nitrile is a suitable option).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A properly fitting lab coat, fully buttoned.
Waste Segregation
Proper segregation of waste is the foundation of a safe disposal plan. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for chemical waste.
-
Contaminated materials such as weighing paper, weighing boats, and absorbent pads used to clean up small spills of the solid should also be collected in a designated solid hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions and contaminated cell culture media, in a dedicated, sealed, and leak-proof hazardous waste container.[2]
-
-
Contaminated Labware:
-
Disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be considered contaminated and disposed of as solid chemical waste.[2]
-
Decontamination
For non-disposable equipment and surfaces that have come into contact with this compound, a thorough decontamination procedure is necessary. The specific decontamination solution will depend on institutional guidelines, but a common practice involves washing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough cleaning with soap and water.
Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
The high water hazard classification (WGK 3) indicates that even small amounts can be very toxic to aquatic life. Therefore, preventing its release into the environment is of utmost importance.
Caption: this compound Disposal Decision Pathway.
By following these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while upholding their responsibility to protect the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
